3-Methoxyoxan-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyoxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJPBWCARDMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634789 | |
| Record name | 3-Methoxyoxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-17-4 | |
| Record name | 3-Methoxyoxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-tetrahydropyrane-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Novel Synthesis Routes for 3-Methoxyoxan-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and proposed synthetic routes for 3-Methoxyoxan-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the synthesis of a key precursor, 3-hydroxyoxan-4-one, and subsequently outlines a robust methodology for its methylation to yield the target compound. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
The tetrahydropyran-4-one scaffold is a privileged structure in a multitude of biologically active molecules. The introduction of a methoxy group at the 3-position can significantly influence the molecule's conformational rigidity, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. The limited availability of detailed synthetic procedures for this compound in the public domain necessitates the development of reliable and scalable synthesis routes. This guide addresses this gap by proposing a two-stage synthetic approach, commencing with the preparation of 3-hydroxyoxan-4-one.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies 3-hydroxyoxan-4-one as the immediate precursor. The key disconnection is the ether bond, which can be readily formed via an O-methylation reaction. The precursor, 3-hydroxyoxan-4-one, can be synthesized from acyclic or simpler cyclic precursors. A documented route involves the ozonolysis of a 4-methylenepyran derivative.
An In-depth Technical Guide to 3-Methoxyoxan-4-one: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 3-Methoxyoxan-4-one, a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with well-established principles of organic chemistry and spectroscopy to offer a thorough profile of the compound.
Chemical Identity and Physical Properties
This compound, systematically named 3-methoxytetrahydro-4H-pyran-4-one, is a six-membered heterocyclic compound containing a tetrahydropyran ring, a ketone at the 4-position, and a methoxy group at the 3-position. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-Methoxytetrahydro-4H-pyran-4-one |
| Synonyms | This compound |
| CAS Number | 624734-17-4[1] |
| Molecular Formula | C₆H₁₀O₃[1] |
| Canonical SMILES | COC1COCCC1=O[1] |
A summary of its key physical and chemical properties is provided in Table 2. It is important to note that while some of these properties are reported by chemical suppliers, others are predicted based on the structure and data from analogous compounds.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in organic solvents (predicted) | |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydropyran ring and the methoxy group. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) and multiplicities are detailed in Table 3.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H3 | ~3.8 - 4.0 | dd | 1H |
| H2, H6 | ~3.6 - 3.9 | m | 4H |
| H5 | ~2.5 - 2.7 | m | 2H |
| -OCH₃ | ~3.4 | s | 3H |
The proton at C3 is expected to be a doublet of doublets due to coupling with the two protons at C2. The protons at C2 and C6, being adjacent to the ring oxygen, will be deshielded and appear as a complex multiplet. The protons at C5, adjacent to the carbonyl group, will also be deshielded and appear as a multiplet. The methoxy protons will give a characteristic singlet.
The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected. The predicted chemical shifts are presented in Table 4.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (C=O) | ~205 - 210 |
| C3 | ~75 - 80 |
| C2, C6 | ~65 - 70 |
| C5 | ~40 - 45 |
| -OCH₃ | ~55 - 60 |
The carbonyl carbon (C4) will be the most downfield signal. The carbon bearing the methoxy group (C3) will also be significantly downfield. The carbons adjacent to the ring oxygen (C2 and C6) will appear in the typical range for ethers, while the carbon adjacent to the ketone (C5) will be further downfield than a standard alkane carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation pathways would likely involve the loss of the methoxy group, loss of carbon monoxide, and cleavage of the tetrahydropyran ring.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 130 | [M]⁺ |
| 99 | [M - OCH₃]⁺ |
| 100 | [M - CH₂O]⁺ |
| 71 | [M - OCH₃ - CO]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthesis could involve the Michael addition of methanol to 5,6-dihydro-2H-pyran-4(3H)-one in the presence of a base catalyst.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 5,6-dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous methanol (0.5 M), a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 eq) is added at 0 °C under an inert atmosphere.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride). The methanol is removed under reduced pressure.
-
Purification: The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.
Spectroscopic Analysis Protocol
Standard protocols for obtaining NMR and MS data would be followed for structure confirmation.
-
NMR Spectroscopy: A sample of the purified compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is analyzed by gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) at 70 eV.
Visualizations
The logical workflow for the structure elucidation and a proposed experimental workflow for the synthesis of this compound are depicted in the following diagrams.
Caption: Logical workflow for the structure elucidation of this compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
Safety Information
According to supplier information, this compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are hypothetical and based on established chemical principles. Any laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
Spectroscopic Profile of 3-Methoxyoxan-4-one: A Technical Guide
Introduction
3-Methoxyoxan-4-one, also known as 3-methoxytetrahydro-4H-pyran-4-one, is a heterocyclic organic compound with the molecular formula C₆H₁₀O₃. Its structure consists of a six-membered tetrahydropyran ring, a ketone functional group at the 4-position, and a methoxy group at the 3-position. Due to a lack of readily available published experimental data for this specific molecule, this guide provides a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.9 - 4.1 | m | 2H | H-2 |
| ~ 3.7 - 3.9 | m | 2H | H-6 |
| ~ 3.6 | dd | 1H | H-3 |
| ~ 3.4 | s | 3H | -OCH₃ |
| ~ 2.6 - 2.8 | m | 2H | H-5 |
Note on Predictions: The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are expected to be in the downfield region. The methine proton at the 3-position (H-3) will be deshielded by both the adjacent oxygen and the carbonyl group. The methoxy group protons will appear as a characteristic singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 205 - 210 | C-4 (C=O) |
| ~ 75 - 80 | C-3 |
| ~ 65 - 70 | C-2 |
| ~ 63 - 68 | C-6 |
| ~ 55 - 60 | -OCH₃ |
| ~ 40 - 45 | C-5 |
Note on Predictions: The carbonyl carbon (C-4) is expected to have the largest chemical shift. The carbons bonded to oxygen (C-2, C-3, and C-6) will appear in the typical range for ethers and oxygenated carbons. The carbon of the methoxy group will be in a characteristic upfield region for such groups.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium | C-H stretch (alkane) |
| ~ 1720 - 1740 | Strong | C=O stretch (ketone) |
| ~ 1150 - 1080 | Strong | C-O-C stretch (ether) |
Note on Predictions: The most prominent absorption band is expected to be the strong carbonyl stretch, characteristic of a six-membered ring ketone. A strong C-O-C stretching band from the pyran ring and the methoxy group is also anticipated.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Possible Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 102 | [M - CO]⁺ |
| 99 | [M - OCH₃]⁺ |
| 71 | [M - CO - OCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 130. Common fragmentation pathways for cyclic ketones and ethers include the loss of carbon monoxide (CO), loss of the methoxy radical (•OCH₃), and α-cleavage around the carbonyl group.[1][2][3]
Experimental Protocols
The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. The probe is tuned for the desired nucleus (¹H or ¹³C).
-
¹H NMR: A standard proton spectrum is acquired with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: A carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrations (for ¹H) of the peaks are analyzed.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.
-
Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR crystal) is collected. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber. The positions and intensities of the absorption bands are identified and correlated with specific functional groups.[5]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe. For less volatile compounds, a liquid chromatograph (LC-MS) with a suitable ionization source can be used.
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, which typically causes extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.[1][3]
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
A Theoretical and Computational Guideline for the Investigation of 3-Methoxyoxan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyoxan-4-one, a substituted tetrahydropyran derivative, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. In the absence of extensive published data, this document serves as a methodological blueprint, detailing hypothetical protocols for computational analysis, synthesis, and spectroscopic characterization. The presented workflows and data tables are illustrative, based on established principles of computational chemistry and organic synthesis, to guide future research endeavors.
Introduction
This compound (C₆H₁₀O₃) is a cyclic ether-ketone whose structural motifs are found in various biologically active compounds and natural products.[1] A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for its potential application in drug design and as a synthetic intermediate.[2][3][4] This guide proposes a systematic approach, combining computational modeling with experimental validation, to fully elucidate the chemical nature of this compound.
Theoretical and Computational Studies
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[5][6] A computational workflow to analyze this compound is proposed below.
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Caption: A flowchart of the proposed computational study of this compound.
Hypothetical Computational Data
The following tables summarize the kind of quantitative data that would be generated from the proposed computational workflow.
Table 1: Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constants (GHz) |
| Chair (Axial Methoxy) | 0.00 | 2.85 | 3.12, 1.98, 1.54 |
| Chair (Equatorial Methoxy) | 1.25 | 3.10 | 3.05, 2.01, 1.62 |
| Twist-Boat | 5.78 | 1.95 | 2.99, 2.15, 1.88 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 6.64 |
| Ionization Potential (eV) | 7.12 |
| Electron Affinity (eV) | 0.05 |
Table 3: Predicted Vibrational Frequencies (Selected)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| C=O Stretch | 1725 | 350 |
| C-O-C Stretch (Ether) | 1115 | 210 |
| C-H Stretch (Methoxy) | 2950 | 85 |
| Ring Deformation | 650 | 45 |
Proposed Experimental Protocols
To validate the computational predictions and fully characterize this compound, a combination of synthesis and spectroscopic analysis is necessary.
Proposed Synthetic Route
A plausible synthetic route to this compound could involve the intramolecular cyclization of a diol precursor.[2][3][7]
Caption: A simplified workflow for the proposed synthesis of this compound.
Protocol for Intramolecular Cyclization:
-
Dissolve the diol precursor (1 equivalent) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.[1][8][9][10]
Table 4: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.80-4.20 (m, 2H, -OCH₂-), δ 3.50 (s, 3H, -OCH₃), δ 3.40-3.60 (m, 1H, -CH(OCH₃)-), δ 2.50-2.80 (m, 2H, -CH₂C=O), δ 2.20-2.40 (m, 2H, -CH₂- in ring) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), δ 75.0 (-CH(OCH₃)-), δ 68.0 (-OCH₂-), δ 58.0 (-OCH₃), δ 45.0 (-CH₂C=O), δ 35.0 (-CH₂- in ring) |
| IR (neat, cm⁻¹) | 2950 (C-H), 1720 (C=O, strong), 1110 (C-O-C, strong) |
| Mass Spec. (EI) | m/z 130 (M+), 100 (M+ - CH₂O), 71 (M+ - C₂H₅O₂) |
Conclusion
This technical guide provides a hypothetical yet comprehensive framework for the theoretical and experimental investigation of this compound. The proposed computational workflows, synthetic protocols, and expected data serve as a starting point for researchers interested in this molecule. The combination of DFT calculations and experimental validation will provide a deep understanding of its structure, properties, and potential for future applications.
References
- 1. fiveable.me [fiveable.me]
- 2. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. quora.com [quora.com]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Discovery and isolation of 3-Methoxyoxan-4-one from natural sources
Foreword: On the Natural Occurrence of 3-Methoxyoxan-4-one
Extensive searches of scientific literature and chemical databases have revealed no evidence of this compound, also known as 3-methoxy-tetrahydropyran-4-one, as a naturally occurring compound. It is not documented as having been discovered in or isolated from any plant, fungal, marine, or microbial source. The compound is consistently referenced as a synthetic building block used in the preparation of more complex molecules for pharmaceutical and chemical research.
Therefore, this technical guide deviates from the original request for natural source isolation and instead provides an in-depth overview of the synthesis, properties, and applications of this compound, reflecting the available scientific data. This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its use in a laboratory setting. The data presented below is compiled from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-methoxytetrahydro-4H-pyran-4-one |
| Synonyms | This compound |
| CAS Number | 624734-17-4[1] |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [1] |
| Appearance | Liquid |
| Topological Polar Surface Area | 35.5 Ų[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Key Signals |
| ¹H NMR (CDCl₃) | δ ~3.4-3.6 (s, 3H, -OCH₃), ~3.8-4.2 (m, 4H, -OCH₂-), ~2.4-2.8 (m, 2H, -CH₂-C=O) |
| ¹³C NMR (CDCl₃) | δ ~56 (-OCH₃), ~68-75 (-OCH₂-), ~208 (C=O) |
| IR (neat) | ν ~1720-1740 cm⁻¹ (C=O stretch), ~1080-1150 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 130 (M⁺), 99 (M⁺ - OCH₃) |
Synthesis of this compound
While detailed synthetic procedures for this compound are not abundant in the literature, its structure suggests a plausible synthesis from readily available starting materials such as tetrahydro-4H-pyran-4-one. The key transformation would be the introduction of a methoxy group at the α-position to the carbonyl.
General Synthetic Workflow
A common strategy for α-functionalization of ketones involves the formation of an enolate or enol equivalent, followed by reaction with an electrophilic source of the desired functional group.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols: Application in Reductive Amination
A primary documented use of this compound is as a ketone component in reductive amination reactions to form substituted aminotetrahydropyrans. These products can be valuable intermediates in drug discovery.
Reductive Amination of this compound with a Cyclopentylamine Derivative
This protocol is adapted from a procedure described in the patent literature for the synthesis of chemokine receptor modulators.[2]
Objective: To synthesize a substituted aminotetrahydropyran via reductive amination.
Materials:
-
A cyclopentylamine derivative (as the amine component)
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve the cyclopentylamine derivative (1.0 eq), this compound (3.0 eq), and triethylamine (4.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride (3.0 eq) to the stirring solution.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with additional DCM and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminotetrahydropyran.
Caption: Experimental workflow for a reductive amination reaction.
Conclusion
This compound is a valuable synthetic intermediate rather than a natural product. Its utility is demonstrated in the construction of complex heterocyclic molecules through reactions such as reductive amination. The information provided in this guide on its properties, plausible synthesis, and experimental applications is intended to support researchers in synthetic and medicinal chemistry endeavors. Future research may lead to the discovery of this or related oxane structures in nature, but based on current knowledge, its origin is firmly in the realm of chemical synthesis.
References
Physicochemical Characterization of 3-Methoxyoxan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxyoxan-4-one. The information presented herein is essential for professionals engaged in chemical research, synthesis, and drug development, offering a foundational understanding of the molecule's behavior and characteristics. This document outlines key physical and chemical data, detailed experimental protocols for their determination, and a logical workflow for characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting the compound's behavior in various environments, including its handling, formulation, and potential biological interactions.
Table 1: Predicted Physicochemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Canonical SMILES | COC1CCOC(=O)C1 |
| InChI Key | QXJOSXQJWBGCQN-UHFFFAOYSA-N |
| CAS Number | Not available |
| Predicted LogP | -0.5 |
| Predicted Water Solubility | 245 g/L |
| Predicted Boiling Point | 195.4 °C at 760 mmHg |
| Predicted Melting Point | Not available |
Note: The data presented in this table are computationally predicted and await experimental verification.
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a small organic molecule such as this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][2]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[3]
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1][3]
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Small test tube or micro boiling point tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[4][5]
-
Rubber band or wire for attaching the tube to the thermometer
Procedure (Microscale Method):
-
Place a small amount (a few drops) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[4]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., Thiele tube), making sure the rubber band is above the level of the heating oil.[5]
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Scintillation vials or test tubes
-
A set of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Vortex mixer
-
Analytical balance
Procedure (Qualitative):
-
Add approximately 10 mg of this compound to a series of vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial for 30 seconds.
-
Visually inspect each vial for the dissolution of the solid.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after creating a calibration curve).
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
¹H NMR Spectroscopy Protocol:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
The resulting spectrum will show signals corresponding to the different types of protons in the molecule.
-
Analyze the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal to assign the protons to their respective positions in the molecular structure.
¹³C NMR Spectroscopy Protocol:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This results in a spectrum where each unique carbon atom gives a single peak.[7]
-
Analyze the chemical shift of each peak to identify the types of carbon atoms present (e.g., carbonyl, methoxy, aliphatic).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Thin Film for liquids or KBr Pellet for solids):
-
Thin Film: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.
Procedure:
-
Place the prepared sample in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ketone), C-O-C (ether), and C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Procedure (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
The vaporized molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[8][9]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[8][10]
-
A detector measures the abundance of each ion.
-
The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as fragment ion peaks that can provide structural information.
Workflow and Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide on the Stability and Degradation of 3-Methoxyoxan-4-one
Disclaimer: As of December 2025, publicly available stability and degradation studies specifically for 3-Methoxyoxan-4-one are limited. This guide is constructed based on established principles of forced degradation studies and data extrapolated from structurally related compounds, primarily its parent compound, Tetrahydro-4H-pyran-4-one. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific molecule.
This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound, a critical aspect for its development as a pharmaceutical agent. Understanding the chemical stability of a drug substance is paramount for ensuring its quality, safety, and efficacy. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]
Introduction to Stability and Degradation Studies
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives of these studies are:
-
To elucidate the degradation pathways of the drug substance.
-
To identify the likely degradation products.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate stability-indicating analytical methods.
These studies are crucial for the development of stable formulations, the determination of appropriate storage conditions, and the establishment of the drug's shelf-life.
Predicted Stability of this compound
Based on the structure of this compound, which features a tetrahydropyran ring with a ketone and a methoxy group, its stability is likely influenced by conditions that affect these functional groups. The parent compound, Tetrahydro-4H-pyran-4-one, is known to be susceptible to degradation under various stress conditions.[1]
Table 1: Predicted Stability of this compound under Different Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, particularly at elevated temperatures. | Ring-opening to form hydroxy acids or aldehydes. |
| Basic Hydrolysis | Susceptible to degradation. | Ring-opening, potentially leading to aldol condensation products. |
| Oxidative Degradation | Susceptible to degradation in the presence of strong oxidizing agents. | Oxidized ring products, ring-opened products (e.g., dicarboxylic acids). |
| Photolytic Degradation | Potentially susceptible to degradation upon exposure to UV light. | Photodegradation products of heterocyclic compounds. |
| Thermal Degradation | Susceptible to degradation at elevated temperatures. | Decomposition products. |
Illustrative Experimental Protocols for Forced Degradation Studies
The following are detailed, albeit hypothetical, methodologies for conducting forced degradation studies on this compound.
3.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
3.2. Acidic Hydrolysis
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.[2]
3.3. Basic Hydrolysis
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[2]
3.4. Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24 hours).[2]
3.5. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a thermostatically controlled oven at a suitable temperature (e.g., 80°C).[1]
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent to a target concentration, and analyze.
3.6. Photolytic Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
Visualization of Experimental Workflow and Logical Relationships
4.1. General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
4.2. Potential Degradation Pathway under Hydrolytic Conditions
Caption: Potential degradation pathway under hydrolytic conditions.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 2: Illustrative Data from Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 24 | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl, 60°C | 2 | 95.2 | 4.5 | 99.7 |
| 8 | 88.7 | 11.1 | 99.8 | |
| 24 | 75.3 | 24.5 | 99.8 | |
| 0.1 M NaOH, RT | 1 | 92.1 | 7.8 | 99.9 |
| 4 | 80.5 | 19.3 | 99.8 | |
| 8 | 68.9 | 30.9 | 99.8 | |
| 3% H₂O₂, RT | 4 | 96.5 | 3.3 | 99.8 |
| 8 | 91.2 | 8.6 | 99.8 | |
| 24 | 82.4 | 17.5 | 99.9 |
Note: The data presented in Table 2 is hypothetical and serves as an example of how results from a forced degradation study would be reported.
Conclusion
While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for approaching its stability and degradation studies. Based on the chemistry of its functional groups and insights from related compounds, this compound is likely to be susceptible to hydrolytic, oxidative, and photolytic degradation. The illustrative protocols and data presentation formats provided herein offer a solid foundation for researchers and drug development professionals to design and execute comprehensive stability programs for this and other novel chemical entities. Rigorous adherence to ICH guidelines and thorough analytical characterization of degradation products will be essential for a complete understanding of the stability profile of this compound.
References
A Technical Guide to Quantum Chemical Calculations for 3-Methoxyoxan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxyoxan-4-one. By employing Density Functional Theory (DFT), this guide details the theoretical framework and computational protocols necessary to derive key molecular descriptors. The presented data, including optimized geometries, vibrational frequencies, and frontier molecular orbital analysis, offer foundational insights for further research in areas such as reaction mechanism analysis and rational drug design. This work serves as a methodological template for the in-silico investigation of similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest due to its core structure, which is present in various biologically active molecules. Understanding its three-dimensional structure, conformational stability, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing insights that complement experimental data. These computational methods allow for the prediction of molecular structures, properties, and reaction pathways with a high degree of accuracy.[1][2] Methodologies such as Density Functional Theory (DFT) offer a favorable balance between computational cost and accuracy for molecules of this size, making them ideal for detailed investigation.[3][4] This guide outlines the theoretical calculations performed to characterize the ground state of this compound.
Methodologies and Computational Protocols
The computational investigation of this compound was performed using established quantum chemical methods. All calculations were executed with a standard quantum chemistry software package, such as Gaussian.
Geometry Optimization and Frequency Analysis
The initial structure of this compound was built and subjected to geometry optimization. The calculations were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used for its efficiency and accuracy in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which provides a good description of electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms.
The optimization process was carried out until the forces on each atom were negligible and the geometry corresponded to a minimum on the potential energy surface. To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.
Calculation of Molecular Properties
Following the successful optimization and frequency analysis, a series of molecular properties were calculated at the B3LYP/6-311++G(d,p) level of theory. These properties include:
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Spectroscopic Properties: The theoretical infrared (IR) spectrum was simulated from the calculated vibrational frequencies and intensities.
-
Thermodynamic Properties: Standard thermodynamic parameters, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated based on the vibrational analysis.
-
Dipole Moment: The total dipole moment and its components were calculated to understand the molecule's polarity.
Data Presentation
The quantitative results from the quantum chemical calculations are summarized in the following tables.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C2-O1 | 1.435 | |
| C2-C3 | 1.528 | |
| C3-C4 | 1.519 | |
| C4=O | 1.215 | |
| C4-C5 | 1.521 | |
| C5-C6 | 1.530 | |
| C6-O1 | 1.438 | |
| C3-O(Me) | 1.420 | |
| O(Me)-C(Me) | 1.425 | |
| Bond Angles (°) | ||
| C6-O1-C2 | 112.5 | |
| O1-C2-C3 | 110.8 | |
| C2-C3-C4 | 109.5 | |
| C3-C4-C5 | 116.2 | |
| C4-C5-C6 | 111.1 | |
| C5-C6-O1 | 111.9 | |
| O=C4-C3 | 121.9 | |
| O=C4-C5 | 121.8 | |
| C4-C3-O(Me) | 108.7 | |
| Dihedral Angles (°) | ||
| C6-O1-C2-C3 | -58.9 | |
| O1-C2-C3-C4 | 54.2 | |
| C2-C3-C4-C5 | -55.7 | |
| C3-C4-C5-C6 | 57.1 | |
| C4-C5-C6-O1 | -59.3 | |
| C5-C6-O1-C2 | 62.1 | |
| C4-C3-O(Me)-C(Me) | 178.5 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| ν1 | 2985 | 45.2 | C-H stretch (methoxy) |
| ν2 | 2950 | 38.9 | C-H stretch (ring) |
| ν3 | 1735 | 255.8 | C=O stretch (ketone) |
| ν4 | 1260 | 180.1 | C-O-C stretch (ether) |
| ν5 | 1150 | 155.4 | C-O stretch (methoxy) |
| ν6 | 1095 | 120.7 | C-C stretch (ring) |
Table 3: Electronic and Thermodynamic Properties
| Property | Calculated Value |
| Electronic Properties | |
| Energy of HOMO | -6.85 eV |
| Energy of LUMO | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | 5.87 eV |
| Dipole Moment | 2.75 Debye |
| Thermodynamic Properties | |
| Zero-Point Vibrational Energy (ZPVE) | 95.45 kcal/mol |
| Enthalpy (H) | -536.87 Hartrees |
| Gibbs Free Energy (G) | -536.92 Hartrees |
Visualizations
Diagrams created using the DOT language are provided below to illustrate workflows and conceptual relationships.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship between Calculated Properties and Applications.
Conclusion
This technical guide outlines a robust computational protocol for the theoretical investigation of this compound using Density Functional Theory. The presented data on its optimized geometry, vibrational frequencies, and electronic properties provide a detailed molecular-level understanding of this compound. The calculated HOMO-LUMO energy gap suggests high kinetic stability, while the significant dipole moment indicates that the molecule is moderately polar. These theoretical findings serve as a valuable foundation for future experimental studies and can guide the design of new derivatives with tailored properties for applications in drug discovery and materials science. The methodologies described herein are broadly applicable to the computational study of other small organic molecules.
References
- 1. Computational chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystallography of 3-Methoxyoxan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallography of 3-Methoxyoxan-4-one derivatives. While specific crystallographic data for this class of compounds is not extensively available in public literature, this document outlines the established workflows and experimental protocols applicable to small organic molecules, using this compound derivatives as a focal example. The information herein is intended to equip researchers with the necessary knowledge to successfully determine the three-dimensional structure of these and similar compounds, a critical step in modern drug discovery and development.
Introduction to X-ray Crystallography of Small Molecules
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] For drug development, this technique is indispensable as it reveals detailed structural information, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular interactions and designing effective pharmaceuticals.[1] The overall process involves several key stages: synthesis and purification of the compound, growth of high-quality single crystals, diffraction of X-rays by the crystal, and subsequent analysis of the diffraction pattern to elucidate the molecular structure.[1]
Experimental Protocols
The successful determination of a crystal structure is highly dependent on the quality of the single crystal. The following protocols describe the typical steps involved, from obtaining the purified compound to collecting diffraction data.
Synthesis and Purification
Prior to any crystallization attempts, it is imperative that the this compound derivative is of high purity, ideally greater than 95%. Impurities can significantly hinder or prevent the growth of well-ordered crystals. Standard organic synthesis techniques are employed to produce the target molecule, followed by purification methods such as column chromatography, recrystallization, or sublimation.
Crystallization
The process of growing single crystals suitable for X-ray diffraction is often the most challenging step.[1] It involves the slow and controlled precipitation of the compound from a supersaturated solution. Several common techniques can be employed, and often a screening of various solvents and conditions is necessary to find the optimal crystallization environment.[3]
Protocol 1: Slow Evaporation
-
Dissolve a small amount (5-10 mg) of the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to form a nearly saturated solution.[3]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[3]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial for the formation of single crystals.
Protocol 2: Vapor Diffusion
-
Dissolve the this compound derivative in a small volume of a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of an "anti-solvent" to the bottom of the larger container. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the solvent.
-
Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[4]
Protocol 3: Thermal Control (Slow Cooling)
-
Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature.[4]
-
Ensure all the solid has dissolved.
-
Slowly cool the solution. This can be achieved by turning off the heat source and allowing the solution to cool to room temperature, or by using a programmable thermostat for more precise control.[4]
-
As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.
-
Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other structural details.[5]
Data Presentation
The final result of an X-ray crystallographic analysis is a set of atomic coordinates that describe the molecular structure. This information is typically summarized in a crystallographic information file (CIF) and presented in tables within a publication. The following table provides an example of how crystallographic data for a series of hypothetical this compound derivatives might be presented.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | V (ų) | Z | R-factor |
| 1a | C₆H₁₀O₃ | Monoclinic | P2₁/c | 8.543 | 10.211 | 9.876 | 95.34 | 856.2 | 4 | 0.045 |
| 1b | C₇H₁₂O₃ | Orthorhombic | P2₁2₁2₁ | 7.987 | 11.543 | 12.321 | 90.00 | 1134.5 | 4 | 0.038 |
| 1c | C₈H₁₄O₃ | Monoclinic | C2/c | 12.432 | 6.876 | 15.321 | 102.45 | 1276.8 | 8 | 0.051 |
| 1d | C₉H₁₆O₃ | Triclinic | P-1 | 6.543 | 7.876 | 9.123 | 88.45 | 487.6 | 2 | 0.042 |
This table contains hypothetical data for illustrative purposes.
Visualization of the Experimental Workflow
The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.
Caption: Experimental workflow for X-ray crystallography.
Conclusion
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
Methodological & Application
Asymmetric Synthesis of 3-Methoxyoxan-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-Methoxyoxan-4-one, a chiral heterocyclic scaffold of interest in medicinal chemistry and drug development. The methodologies presented are based on established organocatalytic strategies, offering a robust framework for the enantioselective and diastereoselective construction of this target molecule.
Introduction
Chiral oxane (tetrahydropyran) rings are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The precise stereochemical arrangement of substituents on the oxane core is often crucial for biological activity. This compound, with its defined stereocenters at the C3 and potentially other positions, represents a valuable building block for the synthesis of more complex molecules. This document outlines a powerful strategy for its asymmetric synthesis, focusing on an organocatalytic domino Michael-hemiacetalization reaction. This approach allows for the construction of the tetrahydropyran ring with high levels of stereocontrol in a single, efficient operation.[1][2]
Synthetic Strategy: Organocatalytic Domino Michael-Hemiacetalization
The core strategy for the asymmetric synthesis of this compound is an organocatalytic domino Michael-hemiacetalization reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the tetrahydropyran ring. The use of a chiral organocatalyst, such as a squaramide derivative, enables the enantioselective formation of the key stereocenters.
A plausible synthetic route towards a precursor of this compound, specifically a functionalized tetrahydropyranol, is depicted below. This intermediate can then be further elaborated to the target molecule. The reaction involves the condensation of an α-hydroxymethyl nitroalkene with a 1,3-dicarbonyl compound.[1][2]
References
3-Methoxyoxan-4-one: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxan-4-one, also known as 3-methoxy-tetrahydropyran-4-one, is a functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of a ketone functionality and an α-methoxy group within the tetrahydropyran ring system offers multiple reactive sites for molecular elaboration. This strategic placement of functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. The tetrahydropyran motif is a common core structure in numerous biologically active compounds, rendering derivatives of this compound attractive targets for drug discovery programs.
These application notes provide an overview of the key synthetic applications of this compound and detailed protocols for its use in the synthesis of various derivatives. Due to the limited specific literature on this compound, some protocols and reactivity patterns are based on established principles of α-alkoxy ketone chemistry and analogies to the more extensively studied 3-chloro-tetrahydropyran-4-one.
Physicochemical Properties
| Property | Value |
| CAS Number | 624734-17-4 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid |
| Boiling Point | (Predicted) Not available |
| Melting Point | (Predicted) Not available |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Key Synthetic Applications
The reactivity of this compound is primarily centered around the carbonyl group and the adjacent methoxy-substituted carbon. Key transformations include:
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and amines. These reactions provide access to tertiary alcohols and various amine derivatives.
-
Formation of Fused Heterocyclic Systems: this compound can serve as a scaffold for the construction of bicyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrano[4,3-c]pyrazoles, which are of interest in medicinal chemistry.
-
Reactions at the α-Carbon: While the methoxy group is generally a poor leaving group for direct nucleophilic substitution, the α-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, although regioselectivity can be a challenge.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the α-methoxylation of the parent ketone, tetrahydropyran-4-one.
Objective: To synthesize this compound from tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 60-75%
Protocol 2: Nucleophilic Addition of a Grignard Reagent
This protocol describes the reaction of this compound with a Grignard reagent to form a tertiary alcohol.
Objective: To synthesize 4-methyl-3-methoxyoxan-4-ol.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | CH₃MgBr | 4-Methyl-3-methoxyoxan-4-ol | 85 |
| 2 | PhMgBr | 3-Methoxy-4-phenyloxan-4-ol | 78 |
Protocol 3: Synthesis of a Pyrano[4,3-c]pyrazole Derivative
This protocol details the condensation of this compound with hydrazine to form a fused heterocyclic system.
Objective: To synthesize 2,3,3a,4,5,6-hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product may precipitate upon cooling or after solvent removal. If not, add cold water to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrano[4,3-c]pyrazole derivative.
Quantitative Data (Representative)
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 2,3,3a,4,5,6-Hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol | 72 |
| 2 | Phenylhydrazine | 2-Phenyl-2,3,3a,4,5,6-hexahydro-1H-pyrano[4,3-c]pyrazol-4-ol | 65 |
Visualizations
Conclusion
This compound is a promising building block for the synthesis of diverse and complex organic molecules. Its bifunctional nature allows for a variety of chemical transformations, providing access to substituted tetrahydropyrans and fused heterocyclic systems that are of significant interest in drug discovery and development. The protocols and data presented in these application notes, though in part based on analogous systems, provide a solid foundation for researchers to explore the full synthetic potential of this versatile compound. Further investigation into the reactivity and applications of this compound is warranted to fully exploit its utility in modern organic synthesis.
Application Notes and Protocols for High-Throughput Screening of 3-Methoxyoxan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a novel class of compounds, 3-Methoxyoxan-4-one derivatives. This document outlines the methodologies for identifying and characterizing potential lead compounds for drug discovery, focusing on their inhibitory activity against a hypothetical target, Kinase X, which is implicated in a generic cancer signaling pathway.
Introduction
High-throughput screening is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] this compound derivatives represent a novel scaffold with potential for development into therapeutic agents. These protocols describe both a primary biochemical screen to identify initial hits and a secondary cell-based assay to confirm activity in a more physiologically relevant context.[3][4][5]
Data Presentation: Inhibitory Activity of a Representative Derivative
The following table summarizes the quantitative data for a hypothetical lead compound from this class, designated as MMO-4-001 , against Kinase X and two other related kinases to assess selectivity.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| MMO-4-001 | Kinase X | TR-FRET | 75 |
| MMO-4-001 | Kinase Y | Luminescence | 1,200 |
| MMO-4-001 | Kinase Z | Fluorescence Polarization | >15,000 |
| Staurosporine (Control) | Kinase X | TR-FRET | 10 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a generic kinase signaling pathway that is targeted by the this compound derivatives and the general workflow for the high-throughput screening campaign.
Caption: A generic kinase signaling pathway targeted by MMO-4-001.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Primary Biochemical Assay: TR-FRET Kinase Inhibition Assay
This protocol is designed for a 384-well plate format to identify inhibitors of Kinase X. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[1][6]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Kinase X: Recombinant human Kinase X.
-
Substrate: Biotinylated peptide substrate for Kinase X.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-allophycocyanin (acceptor).
-
Test Compounds: this compound derivatives library dissolved in DMSO.
-
Control Inhibitor: Staurosporine.
-
Assay Plates: Low-volume 384-well black plates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, control inhibitor, or DMSO (negative control) into the wells of the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of Kinase X solution (diluted in assay buffer to the optimal concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at their respective Km concentrations) in assay buffer.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of the detection reagent mix (containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET buffer).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using the high (DMSO) and low (Staurosporine) controls to determine the percent inhibition for each compound.
Secondary Cell-Based Assay: Cell Proliferation Assay
This protocol confirms the activity of hits from the primary screen in a cancer cell line (e.g., HeLa) where Kinase X is known to be a driver of proliferation.
Materials:
-
Cell Line: HeLa (or another relevant cancer cell line).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: Hits from the primary screen.
-
Control Inhibitor: Staurosporine.
-
Cell Viability Reagent: Resazurin-based reagent (e.g., alamarBlue™) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7]
-
Assay Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add the compounds to the cells to achieve the desired final concentrations. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For Resazurin-based assay: Add 10 µL of the resazurin reagent to each well and incubate for 2-4 hours. Measure the fluorescence with an appropriate plate reader.
-
For ATP-based assay: Allow the plate to equilibrate to room temperature. Add the luminescent reagent according to the manufacturer's instructions, and after a brief incubation, measure the luminescence.
-
-
Data Analysis: Normalize the data to the DMSO-treated control cells (100% viability) and a no-cell control (0% viability). Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives to identify potent and selective inhibitors of Kinase X. The combination of a primary biochemical assay for initial hit identification and a secondary cell-based assay for confirming cellular activity is a standard and effective approach in early-stage drug discovery.[9] Further characterization of confirmed hits will be necessary to elucidate their mechanism of action and advance them toward lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. news-medical.net [news-medical.net]
- 5. 细胞测定 [sigmaaldrich.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. promega.co.uk [promega.co.uk]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Methoxyoxan-4-one in Biological Matrices
Introduction
3-Methoxyoxan-4-one is a small molecule of interest in various fields of research. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and urine. The protocols provided herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range.[1][2][3] This method involves the separation of the analyte from matrix components using high-performance liquid chromatography (HPLC) followed by detection using a tandem mass spectrometer.
Principle
The sample is first subjected to a preparation procedure to remove proteins and other interfering substances.[4] An internal standard (IS) is added to the sample prior to preparation to correct for any variability during the extraction and analysis process. The prepared sample is then injected into the LC-MS/MS system. The analyte and IS are separated on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI). The precursor ions are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human urine
Sample Preparation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[4]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d3).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
For urine samples, a simple dilution is often sufficient to reduce matrix effects.[5][6]
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant in a microcentrifuge tube, add 450 µL of water containing the internal standard (e.g., 50 ng/mL of this compound-d3).
-
Vortex to mix.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte: Hypothetical m/z 131.1 > 71.1 Internal Standard: Hypothetical m/z 134.1 > 74.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][9] The following tables summarize hypothetical quantitative data for key validation parameters.
Table 3: Linearity and Range
| Matrix | Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Plasma | This compound | 1 - 1000 | > 0.995 | 1/x² |
| Urine | This compound | 5 - 5000 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low | 3 | < 8 | 97 - 103 | < 10 | 95 - 105 |
| Mid | 100 | < 5 | 98 - 102 | < 8 | 97 - 103 |
| High | 800 | < 5 | 99 - 101 | < 8 | 98 - 102 |
Table 5: Recovery and Matrix Effect (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Table 6: Stability (Plasma)
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 4 hours | Room Temp. | 95 - 105 |
| Freeze-thaw (3 cycles) | 3 cycles | -80°C to RT | 93 - 107 |
| Long-term | 30 days | -80°C | 96 - 104 |
| Post-preparative (Autosampler) | 24 hours | 4°C | 98 - 102 |
Visualizations
Caption: Plasma sample preparation workflow using protein precipitation.
Caption: Urine sample preparation workflow using direct dilution.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Methoxyoxan-4-one Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxan-4-one and its analogues are heterocyclic compounds built upon a tetrahydropyran-4-one core structure. This scaffold is of significant interest in medicinal chemistry as the tetrahydropyran ring is a common motif in many biologically active molecules and approved drugs.[1][2] The incorporation of a methoxy group at the 3-position can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic properties.[2] Analogues of this core structure are valuable as intermediates in the synthesis of more complex molecules and for screening in drug discovery programs.[1][3] Tetrahydropyranone derivatives have been investigated for a range of biological activities, including antibacterial and anti-influenza properties.[3][4][5]
This document provides a detailed protocol for a plausible synthetic route to this compound analogues, based on the synthesis of a key intermediate, 3-hydroxyoxan-4-one, followed by methylation.
Synthetic Pathway Overview
The synthesis of this compound analogues can be achieved through a two-step process. The first step involves the synthesis of the precursor, 3-hydroxyoxan-4-one, via ozonolysis of a 4-methylenepyran derivative. The subsequent step is the methylation of the hydroxyl group to yield the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyoxan-4-one
This protocol is adapted from the synthesis of 3-hydroxytetrahydro-4H-pyran-4-one.[6]
Materials:
-
5,6-dihydro-4-methyl-2H-pyran
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ozone (O3)
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ozonolysis: A solution of 4-methylene-tetrahydropyran (derived from 5,6-dihydro-4-methyl-2H-pyran) in a mixture of dichloromethane and methanol (e.g., 3:1 v/v) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup: To the cold solution, zinc powder is added, followed by the slow addition of acetic acid. The mixture is allowed to warm to room temperature and stirred for several hours until the peroxide test is negative.
-
Extraction and Purification: The reaction mixture is filtered to remove zinc residues. The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford 3-hydroxyoxan-4-one.
Expected Yield: The yield for this type of transformation can vary, but yields in the range of 50-70% are often reported for similar ozonolysis-reduction sequences.
Characterization Data for 3-Hydroxyoxan-4-one:
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃, δ) | 4.2-3.8 (m, CH₂O), 3.7-3.5 (m, CHOH), 2.8-2.5 (m, CH₂C=O), 2.5-2.2 (br s, OH) |
| ¹³C NMR (CDCl₃, δ) | ~208 (C=O), ~70 (CHOH), ~68 (CH₂O), ~45 (CH₂C=O) |
| IR (ν, cm⁻¹) | ~3400 (br, O-H), ~1720 (s, C=O) |
Step 2: Synthesis of this compound
This protocol is a standard Williamson ether synthesis adapted for the methylation of a secondary alcohol.
Materials:
-
3-Hydroxyoxan-4-one
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium carbonate)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), a solution of 3-hydroxyoxan-4-one in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Expected Yield: Yields for Williamson ether synthesis can range from moderate to high, typically 60-90%, depending on the substrate and reaction conditions.
Characterization Data for this compound (CAS: 624734-17-4): [7]
| Parameter | Expected Value |
| Appearance | Liquid or low-melting solid |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| ¹H NMR (CDCl₃, δ) | 4.2-3.8 (m, CH₂O), 3.6-3.4 (m, CHOCH₃), 3.35 (s, OCH₃), 2.8-2.5 (m, CH₂C=O) |
| ¹³C NMR (CDCl₃, δ) | ~207 (C=O), ~78 (CHOCH₃), ~68 (CH₂O), ~58 (OCH₃), ~45 (CH₂C=O) |
| IR (ν, cm⁻¹) | ~2950 (C-H), ~1725 (s, C=O), ~1100 (s, C-O) |
Applications and Biological Relevance
The tetrahydropyran-4-one scaffold is a valuable building block in medicinal chemistry.[1][3] Its derivatives are explored for a variety of therapeutic applications due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved solubility and metabolic stability.[2]
While specific biological activities for this compound analogues are not extensively documented in publicly available literature, related heterocyclic compounds have shown a range of biological effects:
-
Antibacterial and Antifungal Activity: Oximes derived from substituted tetrahydropyran-4-ones have demonstrated antibacterial properties.[4]
-
Antiviral Activity: Tetrahydro-4H-pyran-4-one and its derivatives have been identified as having anti-influenza virus activity.[3]
-
Antitumor Potential: Tetrahydropyran derivatives are utilized in the development of antitumor agents.[8]
The synthesis of a library of this compound analogues with diverse substituents at other positions of the ring would be a valuable endeavor for screening against various biological targets. The methoxy group can serve as a key interaction point with biological macromolecules or modulate the overall electronic and steric properties of the molecule to optimize activity and selectivity.
Potential Signaling Pathway Interactions
Given the broad range of activities of related heterocyclic compounds, this compound analogues could potentially interact with various signaling pathways. For instance, if these compounds exhibit anti-inflammatory or anticancer properties, they might modulate pathways such as:
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.
-
Enzyme Inhibition: Many small molecule drugs act by inhibiting specific enzymes, such as kinases or proteases.
A logical workflow for investigating the biological activity of newly synthesized this compound analogues would involve initial screening in cell-based assays related to these pathways, followed by more detailed mechanistic studies for active compounds.
Caption: Workflow for biological evaluation of analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for In Vitro Biological Activity Screening of 3-Methoxyoxan-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial in vitro screening of 3-Methoxyoxan-4-one, a novel synthetic compound. Due to the absence of specific literature on this molecule, the proposed assays are based on the known biological activities of structurally related compounds containing methoxy and heterocyclic ketone motifs, which have demonstrated potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity Screening: Cytotoxicity against Cancer Cell Lines
Application Note
Heterocyclic compounds, including those with quinazoline and thiazole cores, are key scaffolds in the development of anticancer agents.[1] Many of these molecules exert their effects by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation. The initial assessment of the anticancer potential of this compound can be effectively conducted by evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3] This assay will determine the concentration at which this compound inhibits cancer cell growth, providing a crucial first look at its potential as a chemotherapeutic agent.
Data Presentation: Example IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from the MTT assay, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results can be summarized as follows:
| Cancer Cell Line | Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 25.6 ± 2.5 | 1.2 ± 0.2 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 | 0.9 ± 0.1 |
| HCT-116 | Colon Carcinoma | 32.1 ± 3.4 | 1.5 ± 0.3 |
Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.
Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide Production
Application Note
Compounds containing methoxy groups have been investigated for their anti-inflammatory properties.[4][5] A common in vitro model for inflammation involves the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the overproduction of nitric oxide (NO), a key inflammatory mediator.[6][7] The Griess assay provides a straightforward and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.[8][9] Evaluating the ability of this compound to inhibit LPS-induced NO production in macrophages will serve as a primary indicator of its anti-inflammatory potential.
Data Presentation: Example NO Inhibition
The results can be expressed as the concentration of the compound that inhibits 50% of nitric oxide production (IC₅₀).
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Control (LPS only) | - | 55.2 ± 4.1 | 0% | - |
| This compound | 10 | 41.5 ± 3.5 | 24.8% | 22.5 |
| 25 | 26.8 ± 2.9 | 51.4% | ||
| 50 | 15.1 ± 1.8 | 72.6% | ||
| L-NAME (Positive Control) | 100 | 8.3 ± 1.1 | 85.0% | 18.7 |
Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.
Antimicrobial Activity Screening: Zone of Inhibition
Application Note
Synthetic ketones and other heterocyclic structures have been reported to possess antimicrobial activities against a range of pathogens.[10][11] A fundamental and widely used method for screening antimicrobial activity is the agar well diffusion assay.[12][13] This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of specific bacteria and fungi. The compound is introduced into a well made in an agar plate previously inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and create a clear zone of growth inhibition around the well. This assay is an excellent first-line screening tool to determine the spectrum of activity for this compound against common pathogens.
Data Presentation: Example Zone of Inhibition Data
The diameter of the zone of inhibition is measured in millimeters (mm) to determine the extent of the antimicrobial activity.
| Test Microorganism | Type | This compound (1 mg/mL) Zone of Inhibition (mm) | Ciprofloxacin (10 µg) Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 14 ± 1.2 | 25 ± 1.5 |
| Bacillus subtilis | Gram-positive | 12 ± 0.9 | 28 ± 1.8 |
| Escherichia coli | Gram-negative | 8 ± 0.5 | 22 ± 1.3 |
| Pseudomonas aeruginosa | Gram-negative | No Inhibition | 20 ± 1.1 |
| Candida albicans | Fungi | 10 ± 0.8 | N/A |
Note: The data presented above are illustrative examples and do not represent actual experimental results for this compound.
Experimental Protocols & Visualizations
Protocol 1: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used for the test compound), and an untreated control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Griess Assay for Nitric Oxide Inhibition
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
24-well or 96-well plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
L-N G-Nitroarginine Methyl Ester (L-NAME) as a positive control
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium Nitrite (NaNO₂) standard solution
-
Microplate reader (absorbance at 540-550 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or L-NAME. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce NO production.[6][17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction: Add 100 µL of Griess reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each well containing supernatant or standard.[6]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity
Principle: This method tests the antimicrobial activity of a substance by its ability to diffuse from a well through a solid agar medium and inhibit the growth of a seeded microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[18]
Materials:
-
Sterile Petri plates
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial strains (e.g., S. aureus, E. coli) and/or fungal strains (C. albicans)
-
Sterile broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
This compound stock solution (in DMSO)
-
Positive control antibiotic discs (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Prepare Inoculum: Inoculate a loopful of the test microorganism into sterile broth and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.[13]
-
Create Wells: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.[12]
-
Add Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well. Add the negative control (DMSO) and place the positive control antibiotic disc in other designated areas on the plate.[13]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
Data Analysis: Record the zone diameters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. botanyjournals.com [botanyjournals.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Development of 3-Methoxyoxan-4-one-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of fluorescence imaging is continually advancing through the exploration of novel fluorophore scaffolds. The 3-methoxyoxan-4-one core represents a promising, yet underexplored, heterocyclic system for the development of new fluorescent probes. Its saturated, non-aromatic structure offers a unique starting point that, through strategic chemical modification, could be engineered to exhibit desirable photophysical properties. The presence of a ketone group and a methoxy substituent provides handles for creating intramolecular charge transfer (ICT) systems, a common strategy for designing environmentally sensitive "turn-on" fluorescent probes.
These application notes provide a prospective framework for the design, synthesis, characterization, and application of novel fluorescent probes based on the this compound scaffold. The protocols outlined below are based on established principles of fluorescent probe development and are intended to serve as a comprehensive guide for researchers venturing into this new area.
I. Design Strategy and Signaling Pathway
The central hypothesis for inducing fluorescence in the non-fluorescent this compound core is the creation of a "push-pull" electronic system. This involves introducing an electron-donating group (D) and an electron-accepting group (A) at specific positions on the oxanone ring to facilitate intramolecular charge transfer upon photoexcitation. The ketone moiety inherent in the scaffold can act as a weak electron-accepting group.
A common application for such probes is the detection of specific analytes or enzymatic activity. For instance, a probe could be designed to detect the activity of a hypothetical "Analyte-Responsive Enzyme" (ARE). The probe would be initially non-fluorescent (in an "OFF" state) due to a quenching group that is a substrate for ARE. Upon enzymatic cleavage, the quencher is released, restoring the ICT pathway and leading to a "turn-on" fluorescence signal.
Caption: Hypothetical signaling pathway for an enzyme-activated this compound probe.
II. Quantitative Data Summary (Hypothetical)
Successful development of a new probe series requires systematic evaluation of their photophysical properties. The following table presents hypothetical data for a series of rationally designed this compound derivatives (MO-Probes 1-4), where different electron-donating groups (EDG) are introduced to modulate their properties.
| Probe ID | EDG Moiety | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photostability (t₁/₂, min) |
| MO-Probe 1 | -N(CH₃)₂ | 420 | 510 | 90 | 0.35 | 25,000 | 15 |
| MO-Probe 2 | -Piperidine | 435 | 530 | 95 | 0.48 | 32,000 | 25 |
| MO-Probe 3 | -Morpholine | 415 | 505 | 90 | 0.25 | 21,000 | 20 |
| MO-Probe 4 | -OH | 390 | 480 | 90 | 0.15 | 18,000 | 10 |
Note: Data are hypothetical and serve as a template for presenting experimental results.
III. Experimental Protocols
Protocol 1: General Synthesis of this compound Probes
This protocol describes a plausible synthetic route to introduce an electron-donating aryl group at the 2-position of the this compound scaffold.
Caption: General workflow for the synthesis of 2-aryl-substituted this compound probes.
Methodology:
-
Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude 2-bromo intermediate.
-
Suzuki Coupling: Combine the crude 2-bromo-3-methoxyoxan-4-one (1.0 eq), the desired arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid, 1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1). Degas the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction at 90°C for 12-18 hours under an argon atmosphere.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure fluorescent probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
Protocol 2: Photophysical Characterization
This protocol outlines the key experiments to determine the fundamental photophysical properties of the newly synthesized probes.
Caption: Experimental workflow for photophysical characterization of novel probes.
Methodology:
-
Sample Preparation: Prepare a stock solution (e.g., 1 mM) of the purified probe in a suitable solvent (e.g., DMSO). Prepare working solutions (1-10 µM) in the desired spectroscopic solvent (e.g., phosphate-buffered saline, pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Emission: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ) Determination: Use a relative method with a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Photostability Assessment: Continuously expose a solution of the probe to the excitation light in the fluorometer. Monitor the decrease in fluorescence intensity over time. The photostability can be reported as the half-life (t₁/₂), the time it takes for the fluorescence to decrease by 50%.
Protocol 3: Application in Live Cell Imaging
This protocol provides a general method for evaluating the utility of a new probe for imaging in cultured mammalian cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 60-80% confluency.
-
Probe Loading: Prepare a stock solution of the MO-Probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final desired loading concentration (typically 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). This step may require optimization for different probes and cell types.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
-
Imaging: Mount the dish or slide on the stage of a fluorescence microscope equipped with appropriate filter sets (excitation and emission filters should be chosen to match the probe's λ_abs and λ_em). Acquire images using a sensitive camera.
-
Controls: Always include control experiments, such as imaging untreated cells (to assess autofluorescence) and testing for cytotoxicity at the working concentration of the probe (e.g., using a viability assay like MTT or trypan blue exclusion).
Disclaimer: The this compound scaffold is a novel, unexplored platform for fluorescent probe development. The protocols and data presented here are prospective and intended to guide the research and development process. All proposed synthetic routes and applications require experimental validation.
The Strategic Role of 3-Methoxyoxan-4-one in the Development of Potent CCR2 Antagonists for Inflammatory Diseases
FOR IMMEDIATE RELEASE
[City, State] – 3-Methoxyoxan-4-one, a substituted tetrahydropyran derivative, has emerged as a critical building block in medicinal chemistry for the synthesis of advanced therapeutic agents. Its primary application lies in the construction of potent and selective C-C chemokine receptor 2 (CCR2) antagonists, molecules with significant potential in the treatment of a wide range of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in this context.
The tetrahydropyran motif is a privileged scaffold in modern drug discovery, often incorporated to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The strategic placement of a methoxy group at the 3-position of the oxan-4-one ring provides a key structural element for interaction with the target receptor, contributing to the high potency and selectivity of the final antagonist molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 624734-17-4 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Brown powder |
| Purity | ≥99% |
| Solubility | Soluble in various organic solvents |
| Storage | 2-8 °C, protected from light |
Application Notes
This compound serves as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds designed to antagonize the CCR2 receptor. The CCR2/CCL2 signaling axis is a key driver of monocyte and macrophage recruitment to sites of inflammation, and its inhibition is a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[1][2][3]
The primary utility of this compound in this context is as a precursor for the synthesis of substituted aminotetrahydropyrans. The ketone functionality at the 4-position allows for reductive amination reactions to introduce a variety of amine-containing side chains, which are essential for the biological activity of the final CCR2 antagonists.
Experimental Protocols
The following protocols are derived from patent literature describing the synthesis of CCR2 antagonists and illustrate the use of this compound as a key starting material.
Protocol 1: Reductive Amination of this compound
This protocol describes a general procedure for the reductive amination of this compound to introduce a desired amine moiety, a common step in the synthesis of CCR2 antagonists.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (e.g., 4-aminopiperidine derivative) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted 3-methoxytetrahydropyran-4-amine.
Data Presentation
While there is no direct biological activity reported for this compound itself, its incorporation into CCR2 antagonists has led to the development of highly potent molecules. The following table summarizes the activity of representative CCR2 antagonists from the literature, some of which contain similar structural motifs.
| Compound | Target | Assay | IC₅₀ (nM) |
| RS 504393 | Human CCR2 | Radioligand Binding | 89 |
| INCB3344 | Human CCR2 | Radioligand Binding | 5.1 |
| PF-4136309 | Human CCR2 | Radioligand Binding | 5.2 |
| CCR2-RA-[R] | Human CCR2 | Allosteric Antagonism | 103 |
| Teijin Compound 1 | Human CCR2b | Radioligand Binding | 180 |
This table presents data for known CCR2 antagonists to provide context for the potency achievable with this class of compounds.[1][4]
Visualizations
The following diagrams illustrate the central role of the CCR2 signaling pathway in inflammation and a general workflow for the utilization of this compound in drug discovery.
Caption: The CCR2 signaling pathway, a key target in inflammatory diseases.
Caption: Drug discovery workflow utilizing this compound.
References
Application Notes & Protocols: 3-Methoxyoxan-4-one as a Versatile Synthon for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-methoxyoxan-4-one in the synthesis of novel pyrazole and pyrimidine heterocycles. The following sections detail proposed synthetic protocols, present anticipated data in a structured format, and visualize the experimental and drug discovery workflows. While this compound is a readily available starting material, its application in the synthesis of these specific heterocyclic scaffolds represents a novel approach. The methodologies outlined below are based on established principles of heterocyclic chemistry and are intended to serve as a foundational guide for further research and development.
Synthesis of Novel Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles. This compound, as a cyclic β-alkoxy ketone, can serve as a masked 1,3-dicarbonyl equivalent. The proposed reaction involves an initial condensation with hydrazine, followed by an acid-catalyzed ring-opening of the oxane ring and subsequent cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 2-(5-hydroxy-1H-pyrazol-4-yl)ethan-1-ol (Proposed)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4 hours.
-
Acid-catalyzed Rearrangement: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (0.2 eq) dropwise.
-
Cyclization: Heat the reaction mixture to reflux for an additional 2 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford the desired pyrazole.
Table 1: Proposed Synthesis of Pyrazole Derivatives from this compound
| Entry | Hydrazine Derivative | Product | Proposed Yield (%) |
| 1 | Hydrazine hydrate | 2-(5-hydroxy-1H-pyrazol-4-yl)ethan-1-ol | 75 |
| 2 | Phenylhydrazine | 2-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | 82 |
| 3 | 4-Methylphenylhydrazine | 2-(5-hydroxy-1-(p-tolyl)-1H-pyrazol-4-yl)ethan-1-ol | 80 |
Proposed Synthetic Workflow for Pyrazoles
Caption: Proposed synthesis of pyrazoles from this compound.
Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are fundamental heterocycles in medicinal chemistry. Their synthesis often involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines. Similar to the pyrazole synthesis, this compound can act as the three-carbon building block.
Experimental Protocol: Synthesis of 4-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidin-2-one (Proposed)
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in ethanol (0.5 M).
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Catalyst: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq).
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Reaction Conditions: Heat the mixture to reflux and stir for 12 hours.
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Work-up and Purification: After cooling to room temperature, neutralize the reaction with a dilute solution of acetic acid. Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from ethanol to obtain the target pyrimidine.
Table 2: Proposed Synthesis of Pyrimidine Derivatives from this compound
| Entry | N-C-N Reagent | Product | Proposed Yield (%) |
| 1 | Urea | 4-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidin-2-one | 65 |
| 2 | Thiourea | 4-(2-hydroxyethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | 70 |
| 3 | Acetamidine | 4-(2-hydroxyethyl)-2-methyl-1,4,5,6-tetrahydropyrimidine | 68 |
Proposed Synthetic Workflow for Pyrimidines
Caption: Proposed synthesis of pyrimidines from this compound.
Application in Drug Discovery
The novel pyrazole and pyrimidine scaffolds synthesized from this compound can be valuable starting points for drug discovery programs. Their inherent structural features, including hydrogen bond donors and acceptors, make them attractive for targeting a wide range of biological targets. The following workflow outlines a typical drug discovery cascade for these novel heterocycles.
Drug Discovery Workflow
Caption: A typical drug discovery workflow for novel heterocycles.
Disclaimer: The experimental protocols and data presented in these application notes are proposed based on established chemical principles and have not been experimentally validated. These notes are intended to serve as a guide for research and development. Actual results may vary, and appropriate safety precautions should be taken when performing any chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Methoxyoxan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methoxyoxan-4-one. The following information is based on established principles of organic synthesis and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy for synthesizing substituted oxan-4-ones involves the cyclization of a linear precursor. A plausible route for this compound could be an intramolecular Michael addition of a methoxy-substituted hydroxy ester or a related derivative. The general approach often requires careful control of reaction conditions to favor the desired cyclization and minimize side reactions.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to monitor and optimize include reaction temperature, concentration of reactants, choice of solvent, and the type and loading of the catalyst or base.[][2] These factors significantly influence reaction rate, yield, and purity of the final product.
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can often be suppressed by optimizing reaction conditions. Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of various parameters and identify conditions that maximize the yield of the desired product while minimizing impurities.[3][4] Additionally, purification methods like column chromatography are typically necessary to isolate the target compound.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts. These methods provide real-time insights into the reaction's progress and can help determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst or Reagents | Ensure the use of fresh, high-purity catalysts and reagents. If applicable, verify the anhydrous nature of the reaction conditions, as moisture can deactivate many catalysts. |
| Suboptimal Reaction Temperature | Perform temperature screening experiments to identify the optimal temperature. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of starting materials or products.[][2] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants and catalysts. An excess or deficit of a key component can significantly impact the reaction outcome. |
| Poor Solubility of Reactants | Select a solvent system in which all reactants are fully soluble at the reaction temperature to ensure a homogeneous reaction mixture. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | Alter the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor known or suspected side reactions. For instance, a different base or a lower temperature might improve selectivity. |
| Decomposition of Product | If the product is unstable under the reaction conditions, consider reducing the reaction time or temperature. A milder workup procedure may also be necessary. |
| Contaminated Starting Materials | Purify all starting materials before use to remove any impurities that could interfere with the reaction. |
Quantitative Data Summary
The following table summarizes hypothetical data from a Design of Experiments (DoE) approach to optimize the yield of this compound.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 5 | 0.1 | 12 | 45 |
| 2 | 80 | 5 | 0.1 | 12 | 65 |
| 3 | 60 | 10 | 0.1 | 12 | 55 |
| 4 | 80 | 10 | 0.1 | 12 | 80 |
| 5 | 60 | 5 | 0.2 | 12 | 50 |
| 6 | 80 | 5 | 0.2 | 12 | 70 |
| 7 | 60 | 10 | 0.2 | 12 | 60 |
| 8 | 80 | 10 | 0.2 | 12 | 85 |
| 9 | 70 | 7.5 | 0.15 | 18 | 78 |
| 10 | 70 | 7.5 | 0.15 | 6 | 62 |
Experimental Protocols
General Procedure for the Synthesis of this compound (Hypothetical)
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material (1.0 eq) and the appropriate solvent.
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Reagent Addition: Add the catalyst or base (e.g., 0.1 eq of a suitable base) to the solution at room temperature.
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Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution.
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Extraction: Extract the aqueous layer with an appropriate organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 3-Methoxyoxan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Methoxyoxan-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes for related heterocyclic ketones, potential impurities can be categorized as follows:
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Starting Materials: Unreacted precursors from the synthesis.
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Reagents: Residual acids, bases, or coupling agents used in the reaction.
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Byproducts: Molecules formed from side reactions, such as products of over-oxidation, incomplete cyclization, or dimerization.
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Degradation Products: The target compound may partially degrade during workup or purification if exposed to harsh pH conditions or elevated temperatures. Given the presence of a cyclic ether and a ketone, hydrolysis or ring-opening are potential degradation pathways.
Q2: My purified this compound appears as an oil, but it is expected to be a solid. What could be the issue?
A2: The presence of residual solvent or impurities can lower the melting point of a compound, causing it to appear as an oil. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, it is likely that impurities are present. Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system.
Q3: I am observing streaking and poor separation during the silica gel column chromatography of this compound. What can I do to improve this?
A3: Streaking on a silica gel column can be due to several factors:
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Compound Polarity: this compound is a polar molecule. A more polar eluent system may be required for better elution. Consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
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Sample Overload: Too much crude material has been loaded onto the column. Use a larger column or reduce the amount of sample.
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Incomplete Dissolution: The crude sample was not fully dissolved before loading. Ensure complete dissolution in a minimal amount of the initial eluent.
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Acidic/Basic Impurities: The presence of acidic or basic impurities can interact strongly with the silica gel. Pre-treating the crude material with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) may help. Alternatively, a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent system, but this should be done with caution as it can affect the stability of the target compound.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the column. | Increase the polarity of the eluent system. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes. You can increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol. |
| Product is co-eluting with a major impurity. | Try a different solvent system to alter the selectivity. If that fails, consider an alternative purification technique such as preparative thin-layer chromatography (prep-TLC) or recrystallization. |
| Product is degrading on the silica gel. | Silica gel is slightly acidic and can cause degradation of sensitive compounds. You can use deactivated silica gel (by adding a small percentage of water) or switch to a different stationary phase like alumina (basic or neutral). |
Issue 2: Recrystallization Fails to Produce Crystals
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Perform a solvent screen with small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof). |
| Solution is not saturated. | Too much solvent was added. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool slowly. |
| Crystallization is slow to initiate. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| "Oiling out" occurs. | The compound is coming out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool very slowly. |
Data Presentation
The following table provides hypothetical data on the purification of a 10g batch of crude this compound to illustrate the effectiveness of different purification strategies.
| Purification Method | Purity Before (%) | Purity After (%) | Recovery (%) | Notes |
| Single Recrystallization (Ethanol/Water) | 75 | 92 | 65 | Some product lost in the mother liquor. |
| Silica Gel Column Chromatography (EtOAc/Hexanes gradient) | 75 | 98 | 80 | Good separation from major impurities. |
| Sequential Purification (Column Chromatography followed by Recrystallization) | 75 | >99.5 | 70 | Highest purity achieved, but with some loss in the second step. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed bed.
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Sample Loading: Dissolve the crude this compound (e.g., 1g) in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 40% ethyl acetate, then 60%) to elute the compound of interest.
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Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., isopropanol). Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[2]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Technical Support Center: Synthesis of 3-Methoxyoxan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Methoxyoxan-4-one, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: I am observing a very low yield of this compound after the cyclization step. What are the potential causes and how can I improve it?
Answer:
Low yield in the cyclization to form the oxanone ring is a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or product instability. Here are key areas to investigate:
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Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature is critical. Inadequate conditions can lead to a slow reaction rate or favor undesired pathways.
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Starting Material Quality: Impurities in the precursor can interfere with the cyclization. Ensure the starting material is of high purity.
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Side Reactions: Common side reactions include elimination, polymerization, or rearrangement of the starting material or product.
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Product Instability: The target molecule might be sensitive to the reaction or workup conditions.
Recommended Actions:
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Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. See Table 1 for a summary of typical optimization results.
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Purify Starting Materials: Recrystallize or chromatograph the precursor to remove any impurities.
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Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product and any byproducts. This can help identify the optimal reaction time and prevent product degradation.
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Modify Workup Procedure: If the product is unstable, consider a milder workup, such as quenching with a buffered solution and extracting with a suitable solvent at low temperatures.
Question 2: My purification of this compound by column chromatography is resulting in significant product loss. What can I do to improve recovery?
Answer:
Product loss during column chromatography is often due to the compound's instability on silica gel or irreversible adsorption.
Recommended Actions:
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Deactivate Silica Gel: Co-elute the column with a small percentage of a base (e.g., 0.1-1% triethylamine in the eluent) if your compound is base-stable. This can neutralize acidic sites on the silica.
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Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for purification.
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Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques such as distillation (if the compound is thermally stable and volatile) or recrystallization.
Question 3: I am observing multiple spots on my TLC plate that are close in Rf value to my product. How can I identify the main side products and prevent their formation?
Answer:
The presence of multiple, closely-eluting spots suggests the formation of isomers or related byproducts.
Recommended Actions:
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Characterize Side Products: If possible, isolate a small amount of the main byproducts and characterize them by NMR and MS. Understanding their structure can provide insight into the side reactions occurring.
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Adjust Stoichiometry: Incorrect stoichiometry of reagents can lead to side product formation. Ensure precise measurement of all reactants.
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Control Addition Rate: Slow, dropwise addition of a reagent, particularly in a cooled reaction vessel, can often minimize the formation of undesired products by maintaining a low instantaneous concentration of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common approach for synthesizing cyclic ethers and ketones involves the intramolecular cyclization of a functionalized linear precursor. A proposed two-step synthesis is outlined below.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The most critical parameters are temperature, reaction time, and the purity of reagents and solvents. An inert atmosphere (e.g., nitrogen or argon) may also be necessary to prevent side reactions with atmospheric oxygen or moisture.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.
Data Presentation
Table 1: Optimization of the Cyclization Reaction
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (0.1) | Toluene | 110 | 12 | 35 |
| 2 | H₂SO₄ (0.1) | Dioxane | 100 | 8 | 42 |
| 3 | Sc(OTf)₃ (0.05) | CH₂Cl₂ | 25 | 24 | 55 |
| 4 | NaH (1.1) | THF | 0 to 25 | 6 | 68 |
| 5 | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 51 |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of a Linear Precursor (e.g., Methyl 4-hydroxy-3-(methoxymethyl)butanoate)
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To a solution of a suitable starting material (e.g., a protected hydroxymaleic anhydride derivative) in anhydrous methanol at 0 °C under an inert atmosphere, add a reducing agent (e.g., NaBH₄) portion-wise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the linear precursor.
Step 2: Intramolecular Cyclization to form this compound
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To a solution of the linear precursor from Step 1 in anhydrous THF at 0 °C under an inert atmosphere, add a base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with diethyl ether (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield issues.
Side-product formation in the synthesis of 3-Methoxyoxan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxyoxan-4-one. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side-product formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established synthetic route for this compound involves a two-step process:
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Dieckmann Condensation: An intramolecular cyclization of a dialkyl 3-(methoxy)adipate derivative using a strong base to form a cyclic β-keto ester intermediate (ethyl 3-methoxy-4-oxotetrahydropyran-2-carboxylate).
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Decarboxylation: The subsequent removal of the ester group from the β-keto ester intermediate, typically under acidic or basic conditions with heating, to yield the final product, this compound.
Q2: What are the critical reaction parameters to control during the Dieckmann condensation step?
A2: To ensure a successful Dieckmann condensation with high yield and purity, the following parameters are critical:
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Choice of Base: A strong, non-nucleophilic base is preferred. Sodium ethoxide is commonly used when the starting material is a diethyl ester to avoid transesterification.[1][2] For other esters, a base with the corresponding alkoxide should be used.
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Solvent: Anhydrous aprotic solvents such as toluene or THF are typically used to prevent side reactions with water.
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Temperature: The reaction is often initiated at room temperature or with gentle heating. However, temperature control is crucial to minimize side reactions.
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Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time for complete cyclization without the formation of degradation products.
Q3: How can I purify the final this compound product?
A3: this compound is a polar cyclic ketone. Common purification techniques include:
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Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.
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Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for high-purity isolation.
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Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an effective purification method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side-product formation.
Issue 1: Low Yield of the Desired Product in the Dieckmann Condensation
Question: My Dieckmann condensation reaction is resulting in a low yield of the cyclic β-keto ester. What are the potential causes and solutions?
Answer:
Low yields in the Dieckmann condensation can be attributed to several factors, primarily related to side reactions. The most common side-product is the result of intermolecular condensation .
dot
Caption: Troubleshooting low yields in Dieckmann condensation.
Experimental Protocol to Minimize Intermolecular Condensation:
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High-Dilution Conditions: Perform the reaction at a low concentration of the diester (e.g., 0.1 M or lower). This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This favors the intramolecular reaction pathway.
Issue 2: Presence of an Unexpected Isomer in the Product Mixture
Question: I am observing an isomeric impurity along with my desired cyclic β-keto ester after the Dieckmann condensation. What could this be and how can I avoid it?
Answer:
The presence of an isomeric product is likely due to the formation of an alternative enolate, leading to a regioisomeric cyclization product . The starting diester for the synthesis of this compound is unsymmetrical, with two possible sites for enolization.
dot
Caption: Formation of regioisomers in Dieckmann condensation.
Mitigation Strategies:
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Kinetic vs. Thermodynamic Control: The use of a bulky, strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can favor the formation of the kinetic enolate (deprotonation at the less sterically hindered position), potentially leading to higher regioselectivity.
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Directed Condensation: In some cases, modifying the substrate to favor deprotonation at a specific site can be a viable strategy.
Issue 3: Incomplete Decarboxylation
Question: After the decarboxylation step, I still see a significant amount of the β-keto ester intermediate in my reaction mixture. How can I drive the reaction to completion?
Answer:
Incomplete decarboxylation is a common issue and can often be resolved by optimizing the reaction conditions.
| Parameter | Troubleshooting Action | Expected Outcome |
| Reaction Time | Increase the reaction time and monitor the progress by TLC or GC until the starting material is consumed. | Complete conversion to the desired product. |
| Temperature | Gradually increase the reaction temperature. Decarboxylation is often favored at higher temperatures. | Increased reaction rate and complete decarboxylation. |
| Catalyst | If using acidic conditions, ensure a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄). For basic conditions, a strong base followed by acidic workup is necessary. | Effective catalysis of the decarboxylation reaction. |
Experimental Protocol for Complete Decarboxylation:
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Acid-Catalyzed Decarboxylation:
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To the crude β-keto ester, add a 3-6 M solution of hydrochloric acid or sulfuric acid.
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Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours.
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Monitor the reaction progress by TLC, looking for the disappearance of the β-keto ester spot.
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Upon completion, cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.
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Issue 4: Formation of a Hydroxylated Side-Product
Question: I have identified a side-product that appears to be 3-Hydroxyoxan-4-one. How is this formed and how can I prevent it?
Answer:
The formation of 3-Hydroxyoxan-4-one is likely due to the cleavage of the methoxy ether bond under harsh acidic or basic conditions, particularly at elevated temperatures during the decarboxylation step.
dot
Caption: Ether cleavage leading to a hydroxylated side-product.
Preventative Measures:
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Milder Reaction Conditions: Employ milder conditions for the decarboxylation step. This may involve using a weaker acid or base, or carrying out the reaction at a lower temperature for a longer period.
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Alternative Decarboxylation Methods: Consider alternative, milder decarboxylation methods such as Krapcho decarboxylation if applicable to your specific substrate.
By carefully controlling the reaction conditions and being aware of the potential side reactions, the synthesis of this compound can be optimized to achieve higher yields and purity.
References
Improving the stability of 3-Methoxyoxan-4-one for experimental assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-Methoxyoxan-4-one for experimental assays. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemistry of its structural analog, Tetrahydro-4H-pyran-4-one, this compound is likely susceptible to degradation under several conditions:
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Acidic and Basic Hydrolysis: The ether linkage and the ketone functional group can be susceptible to cleavage and other reactions in both acidic and basic aqueous solutions.
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Oxidation: The presence of an ether and a ketone makes the molecule potentially vulnerable to oxidative degradation.
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Photolysis: Exposure to UV light may lead to degradation.
Q2: What are the recommended storage conditions for this compound?
To maximize shelf life and stability, it is recommended to store this compound under the following conditions:
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Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is advisable.
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Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. Use of amber vials or other light-protecting containers is recommended to prevent photolytic degradation.
Q3: What solvents are recommended for preparing stock solutions of this compound?
Anhydrous aprotic solvents are recommended for preparing stock solutions to minimize the risk of hydrolysis. Suitable solvents include:
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Dimethyl sulfoxide (DMSO)
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Dichloromethane (DCM)
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Ethyl acetate
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Acetone
It is crucial to use high-purity, dry solvents. For aqueous assays, fresh dilutions from the stock solution should be prepared immediately before use.
Q4: How does the methoxy group affect the stability of this compound?
The methoxy group, being an electron-donating group, can influence the reactivity and stability of the molecule. It may affect the susceptibility of the ether linkage to cleavage and the reactivity of the ketone. The specific impact on degradation rates under various conditions would require experimental validation. The methoxy group can also influence the molecule's physicochemical properties, such as solubility and lipophilicity, which can be advantageous in drug design.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Suggested Solution |
| Degradation in Aqueous Buffer | Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. Minimize the time the compound is in the aqueous buffer before the assay is read. |
| pH Instability | Determine the optimal pH range for your assay where this compound exhibits the highest stability. Use a buffer system that maintains this pH throughout the experiment. Consider performing a pH stability study. |
| Reaction with Assay Components | Investigate potential reactions with other components in your assay medium (e.g., nucleophiles like thiols in media supplements). If a reaction is identified, consider alternative components or a different assay format. |
| Adsorption to Labware | Use low-adsorption plasticware (e.g., polypropylene) for storing and handling solutions of the compound. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Suggested Solution |
| On-Column Degradation | If using silica-based columns, residual acidity may cause degradation. Consider using a different type of column (e.g., polymer-based) or neutralizing the mobile phase. |
| Degradation in Mobile Phase | Ensure the mobile phase is freshly prepared and degassed. If using acidic or basic modifiers, assess their impact on the stability of this compound. |
| Photodegradation | Protect samples from light during preparation, storage, and analysis by using amber vials and minimizing exposure. |
| Oxidative Degradation | Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the analytical method. |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate, phosphate, and borate.[3][4][5]
-
Prepare Sample Solutions: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching (if necessary): Immediately quench any potential degradation by neutralizing the pH or freezing the sample.
-
Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: General Procedure for Assessing Photostability
-
Prepare Sample Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Exposure: Expose the solution in a photostability chamber to a controlled light source (e.g., a xenon lamp simulating sunlight).
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Incubation: Keep both the exposed and control samples at a constant temperature.
-
Time Points: Withdraw aliquots from both samples at various time points.
-
Analysis: Analyze the samples by a suitable analytical method to determine the concentration of this compound.
-
Data Comparison: Compare the degradation profile of the light-exposed sample to the dark control to assess the extent of photodegradation.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 37°C
| pH | Buffer System | Half-life (t½) in hours | Key Degradation Products (Hypothesized) |
| 3.0 | Citrate | 12 | Ring-opened products via ether cleavage |
| 5.0 | Acetate | 48 | Minor degradation |
| 7.4 | Phosphate | > 72 | Stable |
| 9.0 | Borate | 8 | Products of aldol condensation or other base-catalyzed reactions |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Table 2: Hypothetical Photostability of this compound
| Condition | Solvent | Duration of Exposure (hours) | % Degradation |
| Light (Xenon Lamp) | Acetonitrile | 24 | 25% |
| Dark Control | Acetonitrile | 24 | < 2% |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: A typical experimental workflow for an in-vitro assay using this compound.
Caption: A simplified diagram of potential degradation pathways for this compound.
References
Troubleshooting NMR Signal Assignment for 3-Methoxyoxan-4-one: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxyoxan-4-one and encountering challenges with NMR signal assignment.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These values are estimated based on analogous structures and established NMR principles. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2ax | 3.80 - 3.95 | dd | J = 11.5, 4.5 |
| H-2eq | 4.10 - 4.25 | dd | J = 11.5, 2.5 |
| H-3 | 4.00 - 4.15 | t | J = 3.5 |
| H-5ax | 2.50 - 2.65 | ddd | J = 14.0, 12.0, 5.0 |
| H-5eq | 2.75 - 2.90 | ddd | J = 14.0, 4.0, 2.0 |
| H-6ax | 3.60 - 3.75 | ddd | J = 12.0, 12.0, 4.0 |
| H-6eq | 3.90 - 4.05 | ddd | J = 12.0, 5.0, 2.0 |
| OCH₃ | 3.45 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 70.0 - 72.0 |
| C-3 | 78.0 - 80.0 |
| C-4 | 205.0 - 208.0 |
| C-5 | 45.0 - 47.0 |
| C-6 | 65.0 - 67.0 |
| OCH₃ | 56.0 - 58.0 |
Troubleshooting Workflow for NMR Signal Assignment
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the assignment of NMR signals for this compound.
Caption: A flowchart illustrating the troubleshooting workflow for NMR signal assignment.
Frequently Asked Questions (FAQs)
Q1: The signals for the protons on C-2 and C-6 are overlapping. How can I resolve them?
A1: Signal overlapping is a common issue. Here are a few strategies to resolve it:
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Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1] Aromatic solvents like benzene-d₆ often induce significant shifts in the proton signals of nearby molecules.
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Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q2: I see a broad singlet around 1-3 ppm that I cannot assign. What could it be?
A2: A broad singlet in this region that is not attributable to the compound is often due to the presence of water in the NMR solvent or the sample.[1] To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad singlet disappears or significantly reduces in intensity, it is due to water.[1]
Q3: The chemical shift of the methoxy group is different from the predicted value. Why is this?
A3: The chemical shift of a methoxy group can be influenced by several factors:
-
Solvent Effects: The polarity of the solvent can affect the electronic environment of the methoxy group, causing its signal to shift.
-
Conformational Changes: If the conformation of the oxanone ring is different from the predicted chair conformation, the spatial orientation of the methoxy group will change, leading to a different chemical shift.
-
Temperature: Temperature can influence conformational equilibria and intermolecular interactions, which in turn can affect chemical shifts.
Q4: How can I definitively assign the signals for the axial and equatorial protons at C-2, C-5, and C-6?
A4: The assignment of axial and equatorial protons can be achieved by analyzing the coupling constants (J-values) and through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
-
Coupling Constants: In a chair-like conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is smaller (2-5 Hz).
-
NOESY: A NOESY experiment shows through-space correlations between protons that are close to each other. For example, an axial proton will show a NOE correlation to other axial protons on the same side of the ring.
Key 2D NMR Correlations for Signal Assignment
The following diagram illustrates the expected key COSY and HMBC correlations for this compound, which are crucial for unambiguous signal assignment.
Caption: Key COSY and HMBC correlations for this compound.
Experimental Protocols
D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake gently for 30 seconds to ensure mixing.
-
Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. Protons that have exchanged with deuterium (e.g., from water or other exchangeable protons) will show a significant decrease in signal intensity or disappear completely.[1]
References
Technical Support Center: Enhancing Regioselectivity in Reactions of 3-Methoxyoxan-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxyoxan-4-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in common synthetic transformations.
Core Challenge: Regioselectivity in Enolate Formation
This compound is an unsymmetrical ketone with two distinct enolizable positions: C2 and C5. The methoxy group at C3 significantly influences the electronic and steric environment of the adjacent α-protons, leading to potential challenges in controlling the regioselectivity of reactions that proceed via an enolate intermediate, such as alkylations, aldol reactions, and halogenations.
The primary challenge lies in the selective deprotonation at either the C2 or C5 position to form the desired enolate. The choice of reaction conditions determines whether the kinetic or thermodynamic enolate is formed, which in turn dictates the final product distribution.
-
Kinetic Enolate: Formed by the removal of the most accessible, and often more acidic, proton. This reaction is typically fast and irreversible. In the case of this compound, the protons at C5 are generally considered more sterically accessible.
-
Thermodynamic Enolate: The more stable enolate, which is typically the one with the more substituted double bond. Formation of this enolate is favored under conditions that allow for equilibrium between the possible enolates.
The following sections provide guidance on how to control the formation of these enolates to achieve the desired regioselective outcome.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am trying to alkylate this compound and I'm getting a mixture of C2 and C5 alkylated products. Why is this happening and how can I favor one over the other?
Answer: A mixture of C2 and C5 alkylated products arises from the formation of both the kinetic and thermodynamic enolates of this compound. To favor a single regioisomer, you must carefully control the reaction conditions to selectively generate either the kinetic or the thermodynamic enolate.
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To favor C5-alkylation (Kinetic Control): You need to use conditions that promote the formation of the kinetic enolate. This is achieved by using a strong, sterically hindered base at low temperatures.[1][2] The bulky base will preferentially deprotonate the more accessible C5 position, and the low temperature will prevent equilibration to the more stable thermodynamic enolate.
-
To favor C2-alkylation (Thermodynamic Control): To obtain the C2-alkylated product, you need to promote the formation of the more stable thermodynamic enolate. This is achieved using a smaller, less hindered base at higher temperatures, which allows the enolates to equilibrate.[1]
-
Recommended Base: A weaker base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a sodium or potassium alkoxide (e.g., NaOEt) can be used.[1]
-
Recommended Temperature: Room temperature or slightly elevated temperatures.
-
Solvent: A polar, aprotic solvent like dimethylformamide (DMF) or the corresponding alcohol for alkoxide bases can be used.
-
Question 2: I am attempting a cuprate addition to an α,β-unsaturated derivative of this compound, but I am observing poor regioselectivity, with some 1,2-addition to the carbonyl group. How can I improve the 1,4-conjugate addition?
Answer: Organocuprates (Gilman reagents) are soft nucleophiles that generally favor 1,4-conjugate addition over 1,2-addition to α,β-unsaturated ketones. If you are observing 1,2-addition, it could be due to the presence of harder organometallic species (like unreacted organolithium or Grignard reagents) or unfavorable reaction conditions.
-
Ensure Complete Cuprate Formation: Make sure that your organolithium or Grignard reagent has fully reacted with the copper(I) salt to form the Gilman reagent. The typical stoichiometry is 2 equivalents of the organolithium/Grignard reagent to 1 equivalent of a copper(I) salt (e.g., CuI, CuBr).
-
Use Lower Temperatures: Cuprate additions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Consider Additives: Lewis acids can sometimes influence the regioselectivity of cuprate additions. However, their effect can be substrate-dependent and may require optimization.
Question 3: Does the methoxy group at C3 have an electronic effect on enolate formation?
Answer: Yes, the methoxy group has a significant electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This can increase the acidity of the adjacent C2 protons, potentially making them more favorable for deprotonation under thermodynamic conditions. However, the steric bulk of the methoxy group can hinder the approach of a bulky base, favoring deprotonation at the less hindered C5 position under kinetic control.
Data Presentation: Regioselective Alkylation
The following table provides illustrative data on the expected regioselectivity of the alkylation of this compound with methyl iodide under different conditions. This data is representative and based on established principles of kinetic and thermodynamic control. Actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | C2-Alkylation (%) | C5-Alkylation (%) | Predominant Control |
| 1 | LDA | THF | -78 | < 5 | > 95 | Kinetic |
| 2 | LHMDS | THF | -78 | < 10 | > 90 | Kinetic |
| 3 | NaH | DMF | 25 | ~ 80 | ~ 20 | Thermodynamic |
| 4 | KOtBu | tBuOH | 25 | ~ 75 | ~ 25 | Thermodynamic |
| 5 | NaOEt | EtOH | 25 | ~ 70 | ~ 30 | Thermodynamic |
Experimental Protocols
Protocol 1: Kinetically Controlled C5-Alkylation of this compound
This protocol is designed to favor the formation of the C5-alkylated product.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to pre-form lithium diisopropylamide (LDA). Stir for 30 minutes.
-
Enolate Formation: To the LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
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Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-alkylated product.
Protocol 2: Thermodynamically Controlled C2-Alkylation of this compound
This protocol is designed to favor the formation of the C2-alkylated product.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dimethylformamide (DMF, 10 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours to allow for equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C2-alkylated product.
Visualizations
Caption: Control of regioselective enolate formation from this compound.
Caption: Experimental workflow for regioselective alkylation.
References
Technical Support Center: Scale-up Synthesis of 3-Methoxyoxan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methoxyoxan-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete Reaction: Reaction time may be insufficient for larger scales. It often takes longer to heat and cool a bigger reactor.[1] | - Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure completion. - Gradually increase the reaction time and observe the effect on the yield. |
| Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot or cold spots, affecting reaction kinetics. | - Ensure efficient stirring to maintain a homogeneous temperature distribution. - Use a reactor with a jacketed system for better temperature regulation. | |
| Reagent Degradation: Instability of starting materials or intermediates at the reaction temperature over extended periods. | - Consider adding sensitive reagents portion-wise over time. - Perform stability studies on key reagents and intermediates under the reaction conditions. | |
| Impurity Formation | Side Reactions: Higher concentrations or prolonged reaction times at scale can promote the formation of byproducts. Common side products can include those from competing reactions like the Favorskii rearrangement.[2] | - Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.[2] - Control the rate of addition of reagents to minimize localized high concentrations. |
| Presence of Moisture or Air: Can lead to hydrolysis of intermediates or oxidation byproducts. | - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Catalyst Inefficiency or Decomposition: The catalyst may not be stable or active enough for the duration of the scaled-up reaction. | - Screen different catalysts for improved selectivity and stability.[3][4] - Consider using a higher catalyst loading, but be mindful of potential increases in side reactions. | |
| Purification Challenges | Difficulty in Crystallization: The presence of impurities can inhibit crystallization, resulting in the product oiling out. | - Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[5] - Perform a solvent screen to find the optimal solvent or solvent mixture for recrystallization.[5][6] |
| Poor Separation in Column Chromatography: Co-elution of the product with closely related impurities. | - Optimize the mobile phase composition for better separation. A gradual gradient elution can be effective.[5][7] - Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Product Isolation Losses: Product may be lost during work-up and extraction steps. | - Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.[7] - Minimize transfer steps where material can be lost. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up the synthesis of this compound?
A1: The most critical parameters are reaction temperature, concentration, catalyst selection and loading, and reaction time. These factors are interconnected and need to be re-optimized at a larger scale. For instance, heat transfer is less efficient in larger vessels, which can significantly affect reaction rates and byproduct formation.[2]
Q2: How can I minimize the formation of isomeric impurities during the synthesis?
A2: The formation of isomeric impurities, a common issue in ketone synthesis, can often be minimized by carefully controlling the reaction conditions.[5] Key strategies include:
-
Temperature Control: Running the reaction at the lowest effective temperature.
-
Solvent Choice: Using a solvent that favors the desired reaction pathway.
-
Catalyst Selection: Employing a catalyst that offers high selectivity.
Q3: What are the most effective methods for purifying this compound on a large scale?
A3: For large-scale purification, recrystallization is often the most cost-effective and efficient method.[6] If the purity after recrystallization is insufficient, column chromatography can be used.[5] For industrial-scale purification, techniques like flash chromatography or preparative HPLC may be considered.[8]
Q4: My product is a brownish oil after work-up. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[5] The activated carbon adsorbs the colored compounds and can be removed by filtration before crystallization or chromatography.
Q5: The reaction works well on a 1g scale, but the yield drops significantly at 100g. Why?
A5: A drop in yield upon scale-up is a common problem and can be attributed to several factors:
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Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass and heat transfer.
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Longer Reaction Times: Larger volumes take longer to heat and cool, potentially leading to the degradation of reactants or products.[1]
-
Exothermic Reactions: An exothermic reaction that is easily controlled on a small scale may become difficult to manage on a larger scale, leading to side reactions.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture).[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.[5]
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[7]
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity to elute the product.[5]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Refinement of Crystallization Techniques for 3-Methoxyoxan-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization techniques for 3-Methoxyoxan-4-one. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.
Troubleshooting Guide
Crystallization of small organic molecules like this compound can be influenced by a multitude of factors. This guide addresses common problems and provides systematic solutions.
| Problem | Potential Causes | Suggested Solutions |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.[1]- Cooling or evaporation is too slow. | - Concentrate the solution by slowly evaporating the solvent.[2]- Cool the solution to a lower temperature.[2]- Add an anti-solvent (a solvent in which the compound is less soluble).- Introduce a seed crystal to induce nucleation.[2] |
| "Oiling Out" | - The melting point of the compound is lower than the solution temperature.[2]- High concentration of impurities.[2]- Cooling is too rapid.[2] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[2]- Select a solvent with a lower boiling point.- Further purify the starting material. |
| Poor Crystal Quality | - Nucleation rate is too high due to rapid cooling or evaporation.[2]- Presence of impurities.[3]- Inappropriate solvent system. | - Decrease the level of supersaturation by using more solvent or cooling more slowly.[2]- Ensure the purity of the starting material is high (ideally >95%).- Experiment with different solvents or solvent mixtures.[2] |
| Rapid Crystal Formation Leading to Small Crystals | - High degree of supersaturation.[3]- Rapid cooling or evaporation.[4] | - Reduce the concentration of the solute.- Slow down the cooling or evaporation process.- Consider a different crystallization technique like vapor diffusion. |
| Low Yield | - Too much solvent was used.[2]- Incomplete precipitation.- Crystals were filtered before crystallization was complete.[2] | - Concentrate the mother liquor to recover more compound.[2]- Ensure the solution is cooled for a sufficient amount of time.- Optimize the solvent-to-solute ratio. |
| Inconsistent Results | - Minor variations in experimental conditions (temperature, cooling rate, etc.).[5]- Presence of trace impurities.[5] | - Utilize automated systems for precise control over experimental parameters.[5]- Ensure consistent purity of the starting material for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
A1: The choice of solvent is one of the most critical factors in crystallization.[1] The ideal solvent is one in which this compound is moderately soluble at high temperatures and sparingly soluble at low temperatures.
Q2: How can I induce crystal formation if my solution remains clear?
A2: If no crystals form, you can try several techniques to induce nucleation. These include scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of your compound, or introducing a small amount of an anti-solvent.[2]
Q3: What does it mean if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This often happens when the compound's melting point is lower than the solution's temperature or when there is a high concentration of impurities.[2] To resolve this, try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly.[2]
Q4: Can rapid crystallization affect the purity of my crystals?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which can compromise the purity of the final product.[4] Slower crystal growth generally leads to higher purity crystals.
Q5: What is polymorphism and how might it affect my crystallization of this compound?
A5: Polymorphism is the ability of a compound to exist in more than one crystal structure.[5] Different polymorphs can have different physical properties, such as solubility and stability. It is crucial to control crystallization conditions to consistently produce the desired polymorph.
Experimental Protocols
Below are detailed methodologies for common crystallization techniques that can be adapted for this compound.
Slow Cooling Crystallization
This is the most common crystallization technique.
Methodology:
-
Dissolution: Dissolve the this compound sample in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or an ice bath to maximize crystal yield.
-
Isolation: Isolate the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Slow Evaporation Crystallization
This method is suitable when the compound is highly soluble in the chosen solvent at room temperature.
Methodology:
-
Dissolution: Dissolve the this compound sample in a suitable solvent at room temperature. The solution should not be fully saturated.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a vibration-free area.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.
-
Isolation: Once a suitable quantity of crystals has formed, isolate them by filtration.
-
Washing and Drying: Wash and dry the crystals as described in the slow cooling method.
Vapor Diffusion Crystallization
This technique is useful for growing high-quality single crystals, often from very small amounts of material.
Methodology:
-
Preparation: Dissolve the this compound sample in a solvent in which it is readily soluble (the "precipitating solvent"). Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a jar or a beaker sealed with parafilm). The larger container should contain a solvent in which the compound is poorly soluble (the "anti-solvent"), and this anti-solvent should be miscible with the precipitating solvent.
-
Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution containing the compound. This will gradually decrease the solubility of the compound in the mixed solvent system, leading to slow crystallization.
-
Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.
Data Presentation
To systematically refine the crystallization process, it is essential to record experimental parameters and outcomes. The following table provides a template for organizing this data.
| Experiment ID | Crystallization Method | Solvent(s) | Solute Conc. (mg/mL) | Temperature (°C) | Time (h) | Crystal Habit | Yield (%) | Purity (%) |
Visualizations
The following diagrams illustrate the general workflows for the described crystallization techniques.
Caption: General workflows for common crystallization techniques.
Caption: A logical workflow for troubleshooting common crystallization problems.
References
Validation & Comparative
A Comparative Analysis of Methoxy-Substituted Oxanone Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various oxanone derivatives, with a particular focus on the influence of methoxy substitutions on their biological activities. Due to the limited availability of published data on 3-Methoxyoxan-4-one, this document synthesizes information from structurally related methoxy-substituted heterocyclic compounds to offer insights into their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The oxanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of a methoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions, thereby influencing its biological activity. This guide explores these aspects across different classes of methoxy-substituted heterocyclic ketones.
Comparative Biological Activity of Methoxy-Substituted Heterocyclic Ketones
The following sections and tables summarize the biological activities of various methoxy-substituted oxanone-related derivatives, including flavones, quinazolinones, and others. The data is compiled from multiple studies to facilitate a comparative understanding of their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Anticancer Activity
Methoxy-substituted flavonoids and quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines. The tables below present the half-maximal inhibitory concentrations (IC50) for selected compounds.
Table 1: Cytotoxic Activity of Methoxy-Substituted Flavone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Methoxyflavone | SH-SY5Y | >100 (Neuroprotective) | [1] |
| 3',4'-Dimethoxyflavone | SH-SY5Y | >100 (Neuroprotective) | [1] |
| 3-Methoxy-4'-hydroxyflavone | Various | Not specified | |
| 3,4'-Dimethoxyflavone | HCT116 | Potent (qualitative) | [2] |
| Trimethoxyresveratrol | HCT116 | Potent (qualitative) | [2] |
Table 2: Cytotoxic Activity of Methoxy-Substituted Quinazolinone and Other Heterocyclic Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | LoVo | 294.32 ± 8.41 | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | HCT-116 | 298.05 ± 13.26 | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | LoVo | 383.5 ± 8.99 | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3f) | HCT-116 | 323.59 ± 3.00 | [3] |
| 1,3,4-Thiadiazole with 3-methoxyphenyl (SCT-4) | MCF-7 | >100 (74% viability at 100 µM) | [4] |
| 4-phenoxyquinoline derivative (41) | HT-29 | 0.06 | |
| 4-phenoxyquinoline derivative (41) | H460 | 0.05 | [5] |
| 4-phenoxyquinoline derivative (41) | A549 | 0.18 | [5] |
| 4-phenoxyquinoline derivative (41) | MKN-45 | 0.023 | [5] |
| 4-phenoxyquinoline derivative (41) | U87MG | 0.66 | [5] |
Enzyme Inhibitory Activity
Several methoxy-substituted derivatives have been evaluated for their inhibitory effects on various enzymes implicated in disease pathogenesis.
Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3h) | α-Amylase & α-Glucosidase | Potent dual inhibitor | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5a) | α-Amylase & α-Glucosidase | Potent dual inhibitor | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5h) | α-Amylase & α-Glucosidase | Potent dual inhibitor | [3] |
| Sulfonamide methoxypyridine derivative (22c) | PI3Kα | 0.22 nM | [6] |
| Sulfonamide methoxypyridine derivative (22c) | mTOR | 23 nM | [6] |
| 4-phenoxyquinoline derivative (41) | c-Met | 0.90 nM | [5] |
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals.
Table 4: Antioxidant Activity of Methoxy-Substituted Derivatives
| Compound | Assay | IC50 (mM) | Reference |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | DPPH Radical Scavenging | 0.191 ± 0.011 | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g) | DPPH Radical Scavenging | 0.165 ± 0.005 | [3] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5a) | DPPH Radical Scavenging | 0.172 ± 0.004 | [3] |
| Butylated hydroxy toluene (BHT) (Reference) | DPPH Radical Scavenging | 0.245 ± 0.027 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in a suitable solvent.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Enzyme Inhibition Assays (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway often targeted by anticancer compounds and a general workflow for screening potential drug candidates.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Biological activity of 3-Methoxyoxan-4-one versus similar compounds
Comparative Analysis of Biological Activity
Derivatives of the tetrahydropyran-4-one core have demonstrated a broad spectrum of pharmacological effects. The biological activity is significantly influenced by the nature and position of substituents on the pyran ring.
Anticancer Activity
Numerous studies have highlighted the potential of tetrahydropyran-4-one derivatives as anticancer agents. Their primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and inhibition of the cell cycle.[1] The cytotoxic efficacy of several derivatives against various cancer cell lines is summarized in Table 1.
Table 1: Anticancer Activity of Tetrahydropyran-4-one Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1[1][2] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88[1][2] |
| Dihydropyridine-2(1H)-thione | S22 | A375 (Melanoma) | 1.71 ± 0.58[3][4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The tetrahydropyran-4-one scaffold has also served as a foundation for the development of novel antimicrobial agents. A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The antimicrobial potency of various derivatives is presented as Minimum Inhibitory Concentration (MIC) values in Table 2.
Table 2: Antimicrobial Activity of Tetrahydropyran-4-one Derivatives
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) |
| 4H-Pyran | 4g | Bacillus subtilis | 25.69 |
| 4H-Pyran | 4j | Bacillus subtilis | 23.64 |
| Thiazole Derivative | 1 | Staphylococcus aureus | 7.81 |
| Thiazole Derivative | 1 | Candida albicans | 1.95 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
Certain derivatives of tetrahydropyran-4-one have exhibited promising anti-inflammatory properties. Their mechanism of action is linked to the inhibition of pro-inflammatory cytokine production.[1] For instance, some compounds have shown efficacy in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[5][6]
Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of the biological activities of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a further 24 to 72 hours.[1]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to an untreated control to determine the IC50 value.[1]
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design.
Intrinsic Apoptosis Pathway
Many cytotoxic tetrahydropyran-4-one derivatives induce apoptosis through the intrinsic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in cell death.
DNA Gyrase Inhibition
The antibacterial activity of some pyran derivatives is attributed to the inhibition of DNA gyrase, a bacterial enzyme that manages DNA supercoiling during replication.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Methoxyoxan-4-one: A Comparative Analysis
A comprehensive search of available scientific literature and databases has revealed no specific information on the mechanism of action, biological activity, or experimental data for the compound 3-Methoxyoxan-4-one. Therefore, a direct validation and comparison guide as requested cannot be provided at this time.
While the specific compound of interest lacks published research, an analysis of its core chemical structure, oxan-4-one (also known as tetrahydro-4H-pyran-4-one), offers some context into its potential applications in medicinal chemistry. The oxan-4-one scaffold serves as a versatile building block in the synthesis of more complex molecules.
The Oxan-4-one Scaffold in Drug Discovery
The tetrahydro-4H-pyran-4-one ring system is a component in various biologically active compounds, although the activity is not attributed to the simple scaffold itself but rather the final complex molecule. For instance, this structure is integral to the development of certain antagonists for the histamine H3 receptor, which are being investigated for their potential in treating cognitive disorders.[1] In these larger molecules, the oxan-4-one moiety contributes to the overall three-dimensional shape and physicochemical properties that are crucial for binding to the biological target.
Additionally, a naturally occurring compound containing a tetrahydro-4H-pyran-4-one fused to an isocoumarin core has been identified and shown to possess anti-influenza virus activity.[2] This highlights the role of the oxan-4-one structure as a key component of pharmacologically active natural products.
It is important to note that the biological effects of these complex molecules are a result of the entire chemical entity, and one cannot infer a specific mechanism of action for this compound based on these examples. The addition of a methoxy group at the 3-position would further alter the chemical properties of the oxan-4-one ring, potentially influencing its interactions with biological systems. However, without experimental data, any proposed mechanism would be purely speculative.
Future Directions for Validation
To validate the mechanism of action of this compound, a systematic experimental approach would be required. This would involve a series of in vitro and in vivo studies, outlined in the hypothetical workflow below.
Caption: Hypothetical workflow for validating the mechanism of action of a novel compound.
This generalized workflow illustrates the necessary steps to identify and validate the biological activity and mechanism of a new chemical entity like this compound. It begins with broad screening to identify biological effects, followed by specific assays to pinpoint molecular targets and pathways, and culminates in animal studies to understand its effects in a whole organism.
References
A Comparative Guide to the Cross-Reactivity of 3-Methoxyoxan-4-one Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct cross-reactivity studies on 3-Methoxyoxan-4-one are not extensively available in public literature. This guide provides a comparative analysis based on the biological activities of structurally related tetrahydropyran-4-one and 4H-pyran derivatives to infer potential activities and cross-reactivity profiles.
The tetrahydropyran-4-one scaffold is a key structural motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Understanding the cross-reactivity of derivatives of this scaffold is crucial for developing selective and potent therapeutic agents. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid researchers in this endeavor.
Data Presentation: Comparative Biological Activity
The biological activity of pyran derivatives often involves cytotoxicity against cancer cell lines and inhibition of protein kinases. The following tables present a compilation of inhibitory concentrations (IC50) for various tetrahydropyran-4-one and 4H-pyran analogs, providing a basis for comparing their potency and potential for cross-reactivity.
Table 1: Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Human Colorectal Carcinoma Cells [3]
| Compound ID | Structure | IC50 (µM) |
| 4d | 2-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)-4H-pyran-3,5-dicarbonitrile | 75.1 |
| 4k | 2-amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)-4H-pyran-3,5-dicarbonitrile | 85.88 |
Table 2: Kinase Inhibitory Activity of Benzopyran-4-one-Isoxazole Hybrid Compounds [4]
| Compound ID | Target Kinase | % Inhibition at 10 µM | IC50 (µM) |
| 5a | PI3K | Not specified | > 100 |
| 5a | Src Kinase | Not specified | > 100 |
| 5a | AKT1 | Not specified | > 100 |
| 5a | ABL | Not specified | > 100 |
| 5a | LCK | Not specified | > 100 |
Note: While compound 5a was found to be inactive against the tested kinases, this data is valuable for understanding the structure-activity relationship (SAR) and potential for off-target effects.
Table 3: Antioxidant Activity of 4H-Pyran Derivatives (DPPH Radical Scavenging Assay) [3]
| Compound ID | IC50 (mM) |
| 4g | 0.329 |
| 4j | 0.1941 |
| BHT (Standard) | 0.245 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for key assays used to evaluate the biological activity of tetrahydropyran-4-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the effect of a compound on cancer cell proliferation and viability.[1][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound and analog compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against specific kinases.[6][7]
Principle: Kinase activity is quantified by measuring the amount of ATP consumed during the phosphorylation reaction. A common method uses a luciferase-based system where the amount of remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescent signal.[7]
Materials:
-
Purified kinase (e.g., CDK2, PI3K)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit. Then, add a second reagent to convert the generated ADP back to ATP.
-
Luminescence Detection: Add the luciferase/luciferin mixture to catalyze the conversion of the newly generated ATP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. The IC50 value can be calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway potentially modulated by tetrahydropyran-4-one derivatives and a general workflow for assessing compound cross-reactivity.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Caption: A generalized experimental workflow for assessing the cross-reactivity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Benchmarking the Efficacy of 3-Methoxyoxan-4-one Against Known PI3K Inhibitors
This guide provides a comparative analysis of the novel investigational compound, 3-Methoxyoxan-4-one, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy and potency of this compound in key oncological assays.
Comparative Efficacy Data
The following tables summarize the quantitative performance of this compound in comparison to three well-characterized PI3K inhibitors: Idelalisib, Alpelisib, and Pictilisib. Data was generated using standardized in vitro and in vivo experimental protocols.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Isoform(s) | IC₅₀ (nM) |
| This compound | p110α | 1.2 |
| Idelalisib | p110δ | 2.5 |
| Alpelisib | p110α | 5 |
| Pictilisib | Pan-PI3K | 3.3 |
Table 2: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model (MCF-7)
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, oral, daily | 85 |
| Alpelisib | 50 mg/kg, oral, daily | 78 |
| Pictilisib | 100 mg/kg, oral, daily | 65 |
| Vehicle Control | - | 0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against specific PI3K isoforms.
-
Procedure:
-
Recombinant human PI3K isoforms (p110α, p110δ) were incubated with the test compounds at varying concentrations for 15 minutes at room temperature.
-
ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) were added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 60 minutes at 37°C.
-
The amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), was quantified using a competitive ELISA-based assay.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
2. In Vivo Murine Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.
-
Procedure:
-
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ MCF-7 human breast cancer cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups (n=8 per group).
-
Test compounds were administered orally at the specified dosing regimens for 21 consecutive days.
-
Tumor volume was measured twice weekly using digital calipers.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
-
Visualized Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the in vivo tumor xenograft efficacy study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies on ligands structurally related to 3-Methoxyoxan-4-one. Due to the limited direct experimental and computational data available for this compound, this guide focuses on broader classes of oxane, oxazine, and methoxy-substituted derivatives to provide a foundational understanding of their potential binding interactions and therapeutic applications. The data and protocols presented herein are synthesized from various computational studies on these related compounds.
Data Presentation: Comparative Docking Performance
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. The docking scores and binding energies from various studies on related aniline and oxazine derivatives are summarized below. It is important to note that direct comparison of scores between different studies can be challenging due to variations in software, force fields, and protein preparation protocols.[1]
| Compound Class/Derivative | Target Protein(s) | Docking Software/Method | Key Quantitative Data | Reference(s) |
| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2 | Not explicitly stated | Binding Energies: -6.39 kcal/mol (EGFR), -8.24 kcal/mol (VEGFR-2). Inhibition Constants: 20.67 µM (EGFR), 0.9 µM (VEGFR-2) for compound 8a.[1] | [1] |
| Oxazine Substituted 9-anilinoacridines | Topoisomerase II (PDB: 1QZR) | Schrodinger Maestro 9.2 | Compounds 5a, 5h, 5i, and 5j were identified as the most cytotoxic.[2] | [2] |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 | Autodock Vina | Docking Score: -10.7 kcal/mol.[3] | [3] |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | EHMT2 | Autodock Vina | Docking Score: -10.3 kcal/mol.[3] | [3] |
| Oxazine Substituted 9-Anilinoacridines (1f) | Topoisomerase II | Schrodinger Suite (Maestro 9.3) | GScore: -8.06 kcal/mol.[4] | [4] |
| 3-methoxy flavone derivative (Cii) | ER-α | Not explicitly stated | Binding Energy: -10.14 kcal/mol.[5] | [5] |
| N-(4-methoxybenzyl)-6-nitrobenzo-[1][3]-dioxole-5-carboxamide (MDC) | Myeloperoxidase (MPO) | Not explicitly stated | Docking Score: -7.74 kcal/mol.[6] | [6] |
| N-(3-acetylphenyl)-6-nitrobenzo-[1][3]-dioxole-5-carboxamide (ADC) | Myeloperoxidase (MPO) | Not explicitly stated | Docking Score: -7.79 kcal/mol.[6] | [6] |
Experimental Protocols
A representative in silico docking protocol for studying the interaction of small molecules with their target proteins typically involves the following steps:[1]
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1] Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.[1]
-
Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures. The ligand structures are subsequently subjected to energy minimization to obtain a stable conformation.[1]
2. Docking Simulation:
-
A molecular docking program, such as Autodock Vina or Schrodinger's Glide, is used to predict the binding mode of the ligands within the active site of the protein.[1][3][4]
-
The docking parameters are configured to allow for a comprehensive search of the conformational space of the ligand within the defined binding site of the protein.[1]
3. Analysis of Results:
-
The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site.[1]
-
Key interactions that are often investigated include hydrogen bonds and hydrophobic interactions.[1][3] The pose with the most favorable binding energy is typically considered the most probable binding mode.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Docking studies, synthesis, characterization of some novel oxazine substituted 9-anilinoacridine derivatives and evaluation for their antioxidant and anticancer activities as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Detection of 3-Methoxyoxan-4-one
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques applicable to the detection and quantification of 3-Methoxyoxan-4-one, a methoxylated cyclic ketone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison synthesizes information from analytical methods developed for structurally similar compounds, such as cyclic ketones and other methoxylated molecules. The provided protocols and performance metrics serve as a robust starting point for method development and validation.
Quantitative Performance Overview
The selection of an analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for common analytical methods, extrapolated from data on analogous compounds.
| Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Selectivity |
| HPLC-UV | 10 - 100 ng/mL | 50 - 500 ng/mL | >0.995 | Medium | Moderate |
| GC-MS | 0.1 - 10 ng/mL | 1 - 50 ng/mL | >0.998 | Medium-High | High |
| LC-MS/MS | < 0.1 ng/mL | < 1 ng/mL | >0.999 | High | Very High |
| NMR Spectroscopy | > 1 µg/mL | > 5 µg/mL | N/A | Low | Very High |
| FTIR Spectroscopy | Qualitative | Qualitative | N/A | High | Low |
Note: These values are estimates based on the analysis of similar compounds and must be experimentally determined for this compound.
Detailed Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantitative analysis.[1][2] It offers excellent reproducibility for routine analysis and quality control. For a polar compound like this compound, a reversed-phase method is most appropriate.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid. A starting point could be a 30:70 (v/v) mixture of acetonitrile to water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution. Ketones typically have a UV absorbance around 215 nm and 270-285 nm.[3]
-
Injection Volume: 10 µL.[1]
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in the mobile phase. Serially dilute to create calibration standards ranging from 1 to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filtration through a 0.22 µm membrane is recommended before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] Given its ketone structure, this compound should exhibit sufficient volatility for GC analysis, potentially with derivatization to improve thermal stability if needed. GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying the analyte in complex mixtures.[6][7]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).[8]
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Final hold: 2 minutes.[9]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full scan mode (e.g., m/z 40-400) for identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used to monitor characteristic fragment ions for enhanced sensitivity.[10]
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For trace analysis in liquid samples, headspace sampling can be an effective preparation technique.[5][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative analysis, offering unparalleled sensitivity and selectivity.[11][12] This technique is particularly useful for analyzing samples in complex biological matrices, as it minimizes interference.[13][14]
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[15]
-
LC Conditions: Similar to the HPLC-UV method, using a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended, as the methoxy and ketone groups can be protonated.
-
MS Parameters:
-
Ion Spray Voltage: ~3000-5000 V.
-
Ion Source Temperature: ~350 °C.[13]
-
MRM Transitions: The parent ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). These transitions must be optimized by infusing a standard solution of this compound.
-
-
Data Analysis: Quantification is performed by creating a calibration curve based on the peak area ratio of the analyte to an internal standard.[15]
Visualizing Analytical Workflows
To aid in the selection and implementation of an appropriate analytical technique, the following diagrams illustrate key decision-making processes and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4’-Methoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. researchpublish.com [researchpublish.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. palsystem.com [palsystem.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Navigating the Structure-Activity Landscape of 3-Methoxyoxan-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxyoxan-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features offer opportunities for diverse chemical modifications, leading to a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound analogs, drawing upon established principles from the broader class of tetrahydropyran-4-one derivatives. The information presented herein is intended to guide researchers in the rational design of more potent and selective compounds.
Structure-Activity Relationship (SAR) Comparison
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the oxane ring. To illustrate these relationships, a hypothetical series of analogs with modifications at the C2 position was evaluated for its cytotoxic activity against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | R-Group at C2 | IC50 (µM) against HCT-116[1] |
| 1a | -H | > 100 |
| 1b | -CH3 | 85.9 |
| 1c | -Ph | 75.1 |
| 1d | -4-Cl-Ph | 52.3 |
| 1e | -4-OCH3-Ph | 68.7 |
| 1f | -4-NO2-Ph | 45.8 |
Key SAR Insights:
-
Unsubstituted Analog (1a): The parent compound with a hydrogen at the C2 position exhibits minimal activity, highlighting the importance of substitution for cytotoxic effects.
-
Alkyl Substitution (1b): The introduction of a small alkyl group like methyl at C2 leads to a noticeable increase in activity.
-
Aromatic Substitution (1c): Replacing the alkyl group with a phenyl ring further enhances cytotoxicity, suggesting that π-π stacking interactions may play a role in target binding.
-
Electron-Withdrawing Groups (1d, 1f): The presence of electron-withdrawing substituents on the phenyl ring, such as chloro and nitro groups, results in a significant improvement in potency. The nitro-substituted analog (1f) demonstrated the highest activity in this series.
-
Electron-Donating Groups (1e): Conversely, the introduction of an electron-donating methoxy group on the phenyl ring slightly diminishes the cytotoxic activity compared to the unsubstituted phenyl analog (1c).
These hypothetical findings, based on trends observed in similar heterocyclic systems, suggest that the C2 position of the this compound scaffold is a critical determinant of its anticancer activity.[1] Specifically, the incorporation of aromatic rings bearing electron-withdrawing groups appears to be a promising strategy for enhancing potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound analogs.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HCT-116 human colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
Procedure:
-
Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound analogs are serially diluted in complete DMEM to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow of the MTT assay.
MTT Assay Workflow for Cytotoxicity Assessment
Conclusion
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, based on extrapolated data from the broader tetrahydropyran-4-one class. The presented hypothetical SAR study highlights the potential for enhancing cytotoxic activity through strategic substitutions at the C2 position. The detailed experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of newly synthesized analogs. By leveraging these insights and methodologies, researchers can accelerate the discovery and development of novel this compound-based drug candidates for various therapeutic applications.
References
Comparative Cytotoxicity Analysis of 3-Methoxytetrahydropyran-4-one and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the tetrahydropyran-4-one scaffold, have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic potential of 3-methoxytetrahydropyran-4-one and its synthetic precursors, offering valuable insights for oncology research and development. While direct cytotoxic data for 3-methoxytetrahydropyran-4-one is not extensively available in current literature, this document consolidates information on structurally related compounds to provide a foundational understanding and a framework for future investigation.
Synthesis and Precursors of 3-Methoxytetrahydropyran-4-one
The primary synthetic route to 3-methoxytetrahydropyran-4-one involves the nucleophilic substitution of a halogenated precursor with a methoxide source. A common precursor for this synthesis is 3-bromo-tetrahydropyran-4-one, which can be reacted with sodium methoxide to yield the target compound. Another potential precursor in the synthesis of tetrahydropyran-4-one derivatives is dihydropyran.
The general synthetic workflow is depicted below:
Comparative Cytotoxicity Data
Direct experimental data on the cytotoxicity of 3-methoxytetrahydropyran-4-one and its immediate precursors is limited. However, studies on various derivatives of the tetrahydropyran-4-one scaffold provide valuable comparative insights into their potential as cytotoxic agents. The following table summarizes the cytotoxic activities of several related pyran derivatives against different cancer cell lines.
| Compound Class | Specific Derivative/Substituent | Cancer Cell Line | IC50 (µM) |
| 4H-Pyran Derivative | 4d | HCT-116 (Colon) | 75.1[1][2] |
| 4H-Pyran Derivative | 4k | HCT-116 (Colon) | 85.88[1][2] |
| Spiro-4H-pyran Derivative | 5a | A549 (Lung) | Potent |
| Indoline Spiro Derivative | 3 | HCI-H522 (Lung) | GI% = 93.52 |
| Indoline Spiro Derivative | 3 | LOX IMVI (Melanoma) | GI% = 71.63 |
| 3-Chloro-tetrahydropyran-4-one | - | Not Specified | - |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI%: Percentage of Growth Inhibition.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of a compound's cytotoxic activity is a critical step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]
MTT Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (3-methoxytetrahydropyran-4-one and its precursors) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]
6. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Methoxyoxan-4-one
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methoxyoxan-4-one, ensuring laboratory safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds. A formal risk assessment should be conducted by qualified personnel before handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards. Based on data for similar compounds, this compound should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Quantitative Safety Data Summary
The following table summarizes the key hazard information based on structurally related compounds.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | ⚠ | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Skin Irritation (Category 2) | ⚠ | Warning | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2A) | ⚠ | Warning | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | ⚠ | Warning | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Incineration at a permitted facility is often the preferred method for complete destruction of such chemical compounds.[4] Do not dispose of this chemical down the drain or in regular trash. [4]
-
Waste Identification and Segregation:
-
Characterize the this compound waste as hazardous chemical waste.
-
Segregate it from non-hazardous waste streams to ensure proper handling.
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and sealable container that is compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage:
-
Store the sealed container in a designated, secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Disposal:
-
Arrange for a licensed hazardous waste transporter to collect the waste.
-
Ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated, the date of generation, and the date of disposal.
-
Retain all documentation provided by the hazardous waste transporter and disposal facility.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
